molecular formula C13H15ClO3 B1368650 7-(3-Chlorophenyl)-7-oxoheptanoic acid CAS No. 898765-73-6

7-(3-Chlorophenyl)-7-oxoheptanoic acid

Cat. No.: B1368650
CAS No.: 898765-73-6
M. Wt: 254.71 g/mol
InChI Key: DSZLYKHKODVGDV-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-chlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZLYKHKODVGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645303
Record name 7-(3-Chlorophenyl)-7-oxoheptanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90645303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-73-6
Record name 3-Chloro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Comparative Physicochemical Data of Related Isomers

Due to the absence of specific experimental data for 7-(3-Chlorophenyl)-7-oxoheptanoic acid, the following table summarizes the reported physicochemical properties of its isomers and similar compounds. This information can be valuable for estimating the properties of the target compound.

Property7-(4-chlorophenyl)-7-oxoheptanoic acid7-(2-chlorophenyl)-7-oxoheptanoic acid7-Chloro-7-oxoheptanoic acid
Molecular Formula C13H15ClOC13H15ClO3C7H11ClO3
Molecular Weight 254.71 g/mol 254.72 g/mol 178.61 g/mol [1]
Boiling Point 438.8ºC at 760 mmHg[2][3]Not AvailableNot Available
Density 1.212 g/cm³[2][3]Not AvailableNot Available
LogP 3.55780[2][3]Not Available1.5 (Computed)[1]
Flash Point 219.2ºC[2][3]Not AvailableNot Available
Exact Mass 254.07100 Da[2][3]Not Available178.0396719 Da (Computed)[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of solid organic acids.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Recording & Analysis prep1 Crush dry sample prep2 Pack capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Observe melting meas2->meas3 data1 Record onset and completion temperatures meas3->data1 data2 Report melting point range data1->data2 data3 Assess purity data2->data3

Workflow for Melting Point Determination
Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the acid solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

  • Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Equilibrium Solubility (Shake-Flask Method)

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

References

Unraveling 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological relevance of compounds structurally related to 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

I. Physicochemical Properties and Identification of Related Compounds

The precise physicochemical properties of this compound are not documented. However, analysis of its structural analogs provides a foundation for estimating its characteristics. The table below summarizes key data for closely related molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate898752-18-6C15H19ClO3282.76[1][2]
7-(3-chlorophenyl)-7-oxoheptanenitrile898767-72-1C13H14ClNO235.71[3]
7-(4-chlorophenyl)-7-oxoheptanoic acid35333-20-1C13H15ClO3254.71[4]
7-(2-Chlorophenyl)-7-oxoheptanoic acid898792-63-7C13H15ClO3254.71[5]
7-Chloro-7-oxoheptanoic acid66709-08-8C7H11ClO3178.61[6]

Table 1: Physicochemical Data of Compounds Related to this compound. This table provides a comparative summary of the CAS numbers, molecular formulas, and molecular weights of structurally similar compounds, offering a basis for understanding the general properties of this chemical class.

II. Synthesis Methodologies: A Look at Analogous Compounds

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, established synthetic routes for related compounds offer valuable templates for its potential preparation.

One common approach involves the Friedel-Crafts acylation of a substituted benzene ring with a dicarboxylic acid anhydride or a derivative thereof. For instance, the synthesis of a similar compound, 7-aminoheptanoic acid, involves a multi-step process starting from 6-bromocaproic acid ethyl ester and nitromethane[7]. Another relevant synthesis is that of 7-chloro-2-oxoheptanoic acid, which can be prepared from 1-bromo-5-chloro-pentane via a Grignard reaction followed by hydrolysis[8].

The following diagram illustrates a generalized synthetic workflow that could be adapted for the preparation of this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Chlorobenzoyl chloride 3-Chlorobenzoyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Chlorobenzoyl chloride->Friedel-Crafts Acylation Suberic acid derivative Suberic acid derivative Suberic acid derivative->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound Lewis Acid Catalyst (e.g., AlCl3) Followed by hydrolysis

Figure 1: Generalized Synthetic Workflow. A potential synthetic route for this compound.

III. Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been characterized, its structural motifs are present in molecules with known pharmacological properties. For example, quinoline derivatives containing a chloro-substituent have been investigated for their anticancer, antibacterial, antifungal, and antiparasitic properties[9]. The heptanoic acid chain is also a feature in various biologically active compounds.

Given the structural similarities to other pharmacologically active molecules, it is plausible that this compound could interact with various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound, based on the activities of related structures.

Compound Compound Receptor Receptor Compound->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Figure 2: Hypothetical Signaling Pathway. A potential mechanism of action for a bioactive compound.

IV. Experimental Protocols for Related Compounds

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following provides an example of a synthetic step for a related quinoline derivative, which showcases the level of detail required in such procedures.

Synthesis of 4,7-dichloroquinoline 1-oxide [9]

  • Dissolution: In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL).

  • Stirring: Stir the solution for 5 minutes at room temperature.

  • Addition of Oxidant: Gradually add m-chloroperbenzoic acid (m-CPBA) (206 mg, 1.2 mmol) to the solution.

  • Reaction: Continue stirring the mixture for 5 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, neutralize the mixture with a sodium bicarbonate (NaHCO3) solution.

  • Extraction: Extract the organic phase with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4) and remove the solvent by distillation.

This protocol provides a clear, step-by-step method that could be adapted for the synthesis of other related compounds, including potentially this compound.

V. Conclusion

While direct information on this compound is limited, a comprehensive analysis of its structural analogs provides a solid foundation for future research. The data on related compounds offer valuable insights into its potential physicochemical properties, synthetic routes, and biological activities. Researchers and drug development professionals can leverage this information to design and execute studies aimed at synthesizing and characterizing this novel compound, ultimately unlocking its potential applications. Further investigation is warranted to determine the specific CAS number and to fully elucidate the properties and biological significance of this compound.

References

Lack of Publicly Available Data on the Biological Activity of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases has revealed no specific, publicly available information regarding the biological activity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

Researchers, scientists, and drug development professionals should be aware that, to date, there are no published studies detailing the pharmacological, toxicological, or any other biological effects of this specific chemical compound. Searches for quantitative data such as IC50, EC50, or Ki values, detailed experimental protocols, and associated signaling pathways have yielded no results.

Chemical databases list structurally related compounds, but do not provide any biological data for this compound itself. For instance, information is available for compounds like 7-chloro-7-oxoheptanoic acid, which is a structural analog, but this does not provide insight into the specific biological profile of the 3-chlorophenyl substituted molecule.

Implications for Research and Development

The absence of data indicates that this compound is likely a novel or uncharacterized compound within the context of biological research. Any investigation into its properties would require de novo synthesis and comprehensive screening.

Professionals seeking to understand the potential of this molecule would need to initiate foundational research, including:

  • In vitro assays: To determine potential targets and mechanisms of action.

  • Cell-based studies: To evaluate cytotoxicity and cellular effects.

  • In vivo studies: To assess pharmacokinetics, pharmacodynamics, and overall physiological effects in living organisms.

Until such studies are conducted and published, no in-depth technical guide, summary of quantitative data, or description of experimental protocols concerning the biological activity of this compound can be provided.

An In-depth Technical Guide to 7-(3-Chlorophenyl)-7-oxoheptanoic Acid and its Structural Analogs: A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data, detailed experimental protocols, and established signaling pathways for 7-(3-Chlorophenyl)-7-oxoheptanoic acid and its direct structural analogs. This guide provides a comprehensive framework and illustrative examples based on related chemical entities to aid researchers in the evaluation of this compound class.

Introduction

7-oxoheptanoic acid derivatives with aryl substituents represent a class of compounds with potential for diverse biological activities. The core structure, featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a ketone, offers multiple points for chemical modification to explore structure-activity relationships (SAR). The introduction of a substituted phenyl ring, such as the 3-chlorophenyl group, significantly influences the molecule's lipophilicity, electronic properties, and steric profile, which can in turn modulate its interaction with biological targets. This document outlines a systematic approach to the synthesis, characterization, and biological evaluation of this compound and its analogs, providing hypothetical data and standardized protocols to guide future research endeavors.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common and effective method is the Friedel-Crafts acylation.

General Synthetic Scheme

A plausible synthetic route involves the Friedel-Crafts acylation of chlorobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthetic_Scheme cluster_reactants Reactants cluster_products Products Chlorobenzene Chlorobenzene Reaction_Step Friedel-Crafts Acylation Chlorobenzene->Reaction_Step Pimeloyl_Chloride Pimeloyl Chloride Pimeloyl_Chloride->Reaction_Step Target_Compound This compound Catalyst AlCl₃ Catalyst->Reaction_Step Catalyst Solvent CS₂ or CH₂Cl₂ Solvent->Reaction_Step Solvent Reaction_Step->Target_Compound

Caption: General Synthetic Scheme for this compound.

Illustrative Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (2.2 eq) in anhydrous carbon disulfide (10 mL/g of AlCl₃) under a nitrogen atmosphere, a solution of pimeloyl chloride (1.0 eq) in anhydrous carbon disulfide is added dropwise at 0-5 °C.

  • Addition of Aryl Substrate: Chlorobenzene (1.1 eq) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties of 7-oxoheptanoic Acid Analogs

The physicochemical properties of the parent compound and its structural analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and, where available, experimental properties of this compound and a selection of its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundC₁₃H₁₅ClO₃254.713.2 (Predicted)
7-(2-Chlorophenyl)-7-oxoheptanoic acidC₁₃H₁₅ClO₃254.713.2 (Predicted)
7-(4-Chlorophenyl)-7-oxoheptanoic acidC₁₃H₁₅ClO₃254.713.2 (Predicted)
7-Oxo-7-(phenyl)heptanoic acidC₁₃H₁₆O₃220.262.5 (Predicted)
7-Oxo-7-(p-tolyl)heptanoic acidC₁₄H₁₈O₃234.292.9 (Predicted)

Biological Evaluation: A Hypothetical Framework

In the absence of specific biological data, this section outlines a hypothetical screening cascade to evaluate the potential anticancer and anti-inflammatory activities of this compound and its analogs.

Experimental Workflow for Biological Screening

Experimental_Workflow cluster_screening Biological Screening Cascade Primary_Screening Primary Screening (e.g., MTT Assay for Cytotoxicity) Secondary_Screening Secondary Screening (e.g., Anti-inflammatory Assay - COX inhibition) Primary_Screening->Secondary_Screening Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Secondary_Screening->Mechanism_of_Action Lead Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Optimized Leads

Caption: A general workflow for the biological evaluation of novel compounds.

Illustrative Quantitative Biological Data

The following table presents hypothetical IC₅₀ values to illustrate how quantitative data for a series of analogs could be structured for SAR analysis.

Compound IDStructureIn Vitro Cytotoxicity (MCF-7, IC₅₀ µM)COX-2 Inhibition (IC₅₀ µM)
1 This compound15.28.5
2 7-(4-Chlorophenyl)-7-oxoheptanoic acid25.812.3
3 7-(2-Chlorophenyl)-7-oxoheptanoic acid18.99.1
4 7-Oxo-7-(phenyl)heptanoic acid> 10025.6
5 7-Oxo-7-(p-tolyl)heptanoic acid85.320.1
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Based on the structural features of 7-oxoheptanoic acid derivatives and the common mechanisms of action for anticancer and anti-inflammatory agents, several signaling pathways could be hypothesized as potential targets.

Hypothetical Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and some anticancer drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Compound 7-(3-Chlorophenyl)- 7-oxoheptanoic acid (Hypothetical) Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While specific biological data for this compound and its analogs are not currently in the public domain, the structural framework presents an intriguing scaffold for medicinal chemistry exploration. The synthesis is feasible through established methods, and a systematic biological evaluation, as outlined in this guide, could uncover novel therapeutic activities. Future research should focus on the synthesis of a diverse library of analogs with variations in the substitution pattern of the phenyl ring and modifications to the aliphatic chain. Comprehensive screening against a panel of cancer cell lines and inflammatory targets will be crucial to elucidate the SAR and identify lead compounds for further preclinical development. Subsequent mechanism of action studies will be essential to identify the specific molecular targets and signaling pathways modulated by this class of compounds.

Lack of Publicly Available Data on the Therapeutic Targets of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific information regarding the potential therapeutic targets, mechanism of action, or biological activity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

Researchers, scientists, and drug development professionals should be aware that, to date, there are no published studies detailing the pharmacological profile of this specific chemical compound. While searches yielded information on structurally similar molecules, such as 7-(2-Chlorophenyl)-7-oxoheptanoic acid and other derivatives, these findings cannot be reliably extrapolated to the 3-chloro substituted isomer.

The absence of data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50, Ki, EC50 values), detailed experimental protocols from cited studies, and visualizations of signaling pathways, are contingent on the existence of primary research, which is currently unavailable for this compound.

For research and development purposes, any investigation into the therapeutic potential of this compound would need to commence with foundational studies. This would involve initial in vitro screening assays against a broad range of potential biological targets to identify any activity. Following any promising results, further in-depth biochemical and cellular assays would be required to elucidate the mechanism of action and validate potential therapeutic targets.

Therefore, at present, no specific therapeutic targets can be identified or detailed for this compound. The scientific community awaits initial research to be published on this compound to shed light on its potential pharmacological properties.

Unraveling the Core Mechanism of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in contemporary drug discovery. In the absence of direct experimental data for this specific molecule, this document leverages a robust, structure-activity relationship-based approach to infer its biological activity. Drawing parallels with structurally analogous compounds, particularly the precursors to the known drug Seratrodast, we hypothesize that this compound functions as a competitive antagonist of the thromboxane A2 (TP) receptor. This guide provides a comprehensive overview of the thromboxane A2 signaling pathway, the therapeutic implications of its antagonism, and detailed experimental protocols to facilitate the empirical validation of this proposed mechanism. All quantitative data from related compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through detailed diagrams.

Introduction: A Structurally-Informed Hypothesis

While direct biological studies on this compound are not publicly available, its chemical architecture bears a striking resemblance to 7-oxo-7-phenylheptanoic acid. The parent compound, 7-oxo-7-phenylheptanoic acid, is a known key intermediate in the synthesis of Seratrodast, a potent and selective thromboxane A2 (TP) receptor antagonist. The structural modification in the compound of interest—the presence of a chlorine atom at the meta-position of the phenyl ring—is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, it is highly probable that this compound shares the same molecular target and mechanism of action as its parent structural class, acting as an antagonist at the TP receptor.

The Thromboxane A2 Signaling Pathway and its Antagonism

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a critical role in a variety of physiological and pathophysiological processes, including hemostasis, inflammation, and smooth muscle contraction. The biological effects of TXA2 are mediated through its interaction with the G-protein coupled TP receptor.

Signaling Cascade

Activation of the TP receptor by TXA2 initiates a downstream signaling cascade, primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling is a range of cellular responses, including platelet aggregation, vasoconstriction, and bronchoconstriction.

Thromboxane_A2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor (Gq-coupled) TXA2->TP_Receptor Binds to PLC Phospholipase C (PLC) TP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_Mobilization Intracellular Ca2+ Release IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Platelet Aggregation, Vasoconstriction) Ca_Mobilization->Cellular_Response PKC_Activation->Cellular_Response Compound 7-(3-Chlorophenyl)-7- oxoheptanoic acid (Proposed Antagonist) Compound->TP_Receptor Blocks

Figure 1. Proposed mechanism of action via the Thromboxane A2 signaling pathway.
Therapeutic Rationale for TP Receptor Antagonism

Given the pro-thrombotic and pro-inflammatory roles of TXA2, antagonism of the TP receptor is a compelling therapeutic strategy for a variety of conditions, most notably asthma and cardiovascular diseases. By competitively blocking the binding of TXA2 to its receptor, TP receptor antagonists can inhibit platelet aggregation, reduce inflammation, and prevent smooth muscle contraction.

Quantitative Data from Structurally Related Compounds

While no direct quantitative data exists for this compound, the following table summarizes the reported biological activities of Seratrodast and other relevant TP receptor antagonists. This data provides a benchmark for the potential potency of the compound of interest.

CompoundTargetAssay TypePotency (IC50/Ki)Reference
SeratrodastThromboxane A2 ReceptorRadioligand BindingKi = 16.8 nMF. Ushikubi et al., 1993
SeratrodastThromboxane A2 ReceptorPlatelet AggregationIC50 = 41 nMF. Ushikubi et al., 1993
SQ 29,548Thromboxane A2 ReceptorRadioligand BindingKi = 0.6 nMD.E. Mais et al., 1985
IfetrobanThromboxane A2 ReceptorPlatelet AggregationIC50 = 20 nMP.K. Li et al., 1995

Table 1. Biological Activity of Selected Thromboxane A2 Receptor Antagonists.

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the TP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human TP receptor.

Materials:

  • Human platelet membranes (source of TP receptors)

  • [³H]-SQ 29,548 (radioligand)

  • This compound (test compound)

  • Unlabeled SQ 29,548 (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the platelet membranes, [³H]-SQ 29,548, and either the test compound, buffer (for total binding), or unlabeled SQ 29,548 (for non-specific binding).

  • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Reagents Prepare_Reagents->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a radioligand binding assay.
Platelet Aggregation Assay

This functional assay assesses the ability of the test compound to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the functional antagonist activity of this compound on human platelets.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • Platelet-rich plasma (PRP)

  • U46619 (a stable TXA2 analog and TP receptor agonist)

  • This compound (test compound)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle control.

  • Place the PRP samples in the aggregometer cuvettes with a stir bar.

  • Add U46619 to induce platelet aggregation.

  • Monitor the change in light transmission through the PRP over time, which corresponds to the degree of aggregation.

  • Determine the concentration of the test compound that inhibits U46619-induced aggregation by 50% (IC50).

Platelet_Aggregation_Assay_Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Pre_incubation Pre-incubate PRP with Test Compound Prepare_PRP->Pre_incubation Induce_Aggregation Induce Aggregation with U46619 Pre_incubation->Induce_Aggregation Monitor_Aggregation Monitor Aggregation (Light Transmission) Induce_Aggregation->Monitor_Aggregation Data_Analysis Calculate IC50 Monitor_Aggregation->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for a platelet aggregation assay.

Conclusion

Based on a strong structure-activity relationship with known precursors of the TP receptor antagonist Seratrodast, this guide posits that this compound is a competitive antagonist of the thromboxane A2 receptor. This proposed mechanism of action provides a solid foundation for further investigation. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of this hypothesis and the characterization of the compound's pharmacological profile. The successful validation of this mechanism would position this compound as a promising candidate for further development in therapeutic areas where TP receptor antagonism is beneficial.

An In-depth Technical Guide on the Solubility of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's chemical structure, detailed experimental protocols for determining its solubility, and logical workflows to guide laboratory investigations.

Predicted Solubility Profile

This compound is a molecule characterized by a polar carboxylic acid group and a largely nonpolar structure, which includes a chlorophenyl ring and a six-carbon aliphatic chain. This amphiphilic nature dictates its solubility in various solvents. Aromatic carboxylic acids are typically crystalline solids and their solubility is governed by the principle of "like dissolves like."[1] They tend to be soluble in organic solvents and hot water.[1]

The expected solubility of this compound in different solvent classes is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe long hydrocarbon chain and aromatic ring contribute to some nonpolar character, but the polar carboxylic acid and oxo groups limit solubility in highly nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)SolubleThese solvents can engage in dipole-dipole interactions with the polar functional groups of the compound and can accommodate the nonpolar regions. DMSO is a particularly strong organic solvent for a wide range of compounds.[2]
Polar Protic Water, Ethanol, MethanolSparingly Soluble in Water; Soluble in AlcoholsThe carboxylic acid group can form hydrogen bonds with protic solvents. However, the large nonpolar portion of the molecule is expected to significantly limit its solubility in water at neutral pH. Solubility in shorter-chain alcohols like ethanol and methanol is expected to be higher.
Aqueous Acidic Dilute HClInsolubleThe compound is a carboxylic acid and will remain in its neutral, less polar form in an acidic solution, thus it is not expected to be soluble in dilute aqueous acid.[3]
Aqueous Basic Dilute NaOH, NaHCO₃SolubleIn basic solutions, the carboxylic acid group will be deprotonated to form a highly polar carboxylate salt.[3] This ionic form is significantly more soluble in aqueous media. Carboxylic acids are generally strong enough to be deprotonated by both strong bases (NaOH) and weak bases (NaHCO₃).[4][5]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method.[6]

2.1. Thermodynamic Solubility (Equilibrium Method)

This method determines the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.[7]

Objective: To find the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature and pressure when the system is at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[6]

  • After the incubation period, allow the vials to stand to let the undissolved solid settle.

  • Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the samples at a high speed to pellet the solid.

    • Filtration: Carefully withdraw the supernatant and filter it through a syringe filter. Ensure the filter material does not adsorb the compound.

  • Take a precise aliquot of the clear, saturated solution.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.[8]

  • Calculate the original solubility in units such as mg/mL or µg/mL.

2.2. Kinetic Solubility (High-Throughput Method)

This method measures the concentration of a compound that remains in solution after precipitating from a stock solution. It is often used in early drug discovery for rapid screening.[7]

Objective: To quickly assess the solubility of this compound upon its addition from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.

Materials:

  • A concentrated stock solution of this compound in DMSO.

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microplates (filter plates and analysis plates).

  • Automated liquid handling system.

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer).

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the aqueous buffer and mix. The final DMSO concentration should be kept low (typically 1-2%).

  • Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Separate the dissolved compound from the precipitate by filtering the solution through a 96-well filter plate into a clean analysis plate.

  • Determine the concentration of the compound in the filtrate. This can be done using a plate reader that measures UV absorbance at a relevant wavelength.[8] A calibration curve is used to convert absorbance to concentration.

  • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Visualized Workflows and Relationships

3.1. Experimental Workflow for Solubility Testing

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal and agitate (e.g., 24-72h at 25°C) B->C D Centrifuge or Filter to remove solid C->D E Collect clear supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Structure-Solubility Relationship

The following diagram illustrates the logical relationship between the structural features of this compound and its predicted solubility behavior.

G cluster_compound This compound cluster_solvents Solvent Type A Polar Head (-COOH, C=O) Res1 Favors Solubility A->Res1 Res4 Hinders Solubility A->Res4 Res5 Strongly Favors Solubility (Salt Formation) A->Res5 B Nonpolar Tail (Aliphatic Chain, Phenyl Ring) Res2 Hinders Solubility B->Res2 Res3 Favors Solubility B->Res3 C Polar Solvents (e.g., Water, Ethanol) D Nonpolar Solvents (e.g., Hexane) E Aqueous Base (e.g., NaOH) Res1->C Res2->C Res3->D Res4->D Res5->E

Caption: Influence of Molecular Structure on Solubility.

References

An In-depth Technical Guide to 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The history of 7-(3-Chlorophenyl)-7-oxoheptanoic acid is not marked by a single, celebrated discovery but is rather a testament to the power and versatility of well-established synthetic methodologies in organic chemistry. Its existence and synthesis are predicated on the development of cornerstone reactions such as the Friedel-Crafts acylation and the Grignard reaction.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, revolutionized the ability of chemists to form carbon-carbon bonds to an aromatic ring. This reaction, in its acylation variant, allows for the introduction of a keto group, a critical step in the synthesis of aryl ketoacids like this compound.

Similarly, the Grignard reaction , for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a robust method for forming carbon-carbon bonds through the use of organomagnesium halides. This reaction offers an alternative and powerful route to access complex molecules, including the subject of this guide.

Therefore, the "discovery" of this compound can be understood as a natural outcome of the application of these powerful synthetic tools by chemists exploring the vast chemical space for novel compounds with potential applications in medicinal chemistry, materials science, and other fields. Its history is embedded in the countless applications and refinements of these fundamental reactions.

Physicochemical Properties

Specific experimental data for this compound is not widely published. However, data for its precursors and closely related analogs are available and provide a valuable reference for its expected properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (%)
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate898752-18-6C15H19ClO3282.7697.0%[1]
7-(3-chlorophenyl)-7-oxoheptanenitrile898767-72-1C13H14ClNO235.7197.0%[2]
7-(4-chlorophenyl)-7-oxoheptanoic acid35333-20-1C13H15ClO3254.7197.0%[3]
7-(2-chlorophenyl)-7-oxoheptanoic acid898792-63-7C13H15ClO3254.71Not Specified[4]

Table 1: Physicochemical data for this compound precursors and analogs.

Probable Synthetic Pathways and Experimental Protocols

Two primary synthetic routes are most plausible for the laboratory-scale preparation of this compound.

Pathway 1: Friedel-Crafts Acylation

This is a classic and direct method for the synthesis of aryl ketones. The reaction involves the acylation of chlorobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up chlorobenzene Chlorobenzene lewis_acid AlCl₃ (Lewis Acid) chlorobenzene->lewis_acid + pimelic_derivative Pimelic Anhydride or Pimeloyl Chloride pimelic_derivative->lewis_acid + solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) hydrolysis Acidic Hydrolysis (HCl/H₂O) solvent->hydrolysis Reaction extraction Solvent Extraction hydrolysis->extraction purification Purification (Crystallization/Chromatography) extraction->purification product This compound purification->product

Workflow for the Friedel-Crafts acylation synthesis.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. A solution of pimeloyl chloride (1.0 equivalent) in the same inert solvent is added dropwise through the dropping funnel. After the addition is complete, a solution of 3-chloroaniline (1.1 equivalents) in the inert solvent is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the crude product.

  • Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted pimelic acid. The solid is then washed again with cold water until the washings are neutral. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Pathway 2: Grignard Reaction followed by Hydrolysis

This pathway involves the preparation of a Grignard reagent from a 3-chlorohalobenzene, followed by its reaction with a suitable pimelic acid derivative. A common precursor is 7-cyano-7-oxoheptanoic acid or its ester, which upon reaction with the Grignard reagent and subsequent hydrolysis would yield the desired product. A more direct approach would be the reaction with a pimelic acid derivative that has one carboxyl group protected. A highly plausible route involves the hydrolysis of a nitrile precursor.

Grignard_Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Nitrile Precursor cluster_hydrolysis Hydrolysis chlorobromobenzene 1-Bromo-3-chlorobenzene magnesium Magnesium Turnings chlorobromobenzene->magnesium + ether Anhydrous Ether magnesium->ether in grignard_reagent 3-Chlorophenylmagnesium bromide ether->grignard_reagent Forms nitrile_precursor 7-Oxoheptanenitrile derivative grignard_reagent->nitrile_precursor Reacts with intermediate Intermediate Imine Salt nitrile_precursor->intermediate acid_hydrolysis Acidic Work-up (e.g., H₃O⁺) intermediate->acid_hydrolysis Hydrolyzed by product This compound acid_hydrolysis->product

Workflow for the Grignard reaction-based synthesis.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: A solution of 7-oxoheptanenitrile (or a suitable derivative, 0.9 equivalents) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Hydrolysis: The reaction mixture is carefully poured into a beaker containing a stirred mixture of ice and dilute sulfuric acid or ammonium chloride solution. This hydrolyzes the intermediate imine salt to the ketone and the nitrile to the carboxylic acid.

  • Isolation and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Potential Biological Significance

While no specific biological activity or signaling pathway has been definitively associated with this compound in the public literature, its structural motifs suggest potential areas of interest for pharmacological investigation. Aryl keto-acids are a class of compounds that have been explored for various therapeutic applications. The presence of the chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects and mechanisms of action.

Conclusion

The discovery and history of this compound are emblematic of the progress in synthetic organic chemistry. While a specific historical record of its first synthesis is not prominent, its existence is a logical consequence of the application of powerful and well-understood chemical reactions. This guide has provided a detailed overview of the most probable synthetic routes, complete with experimental protocols and comparative data for related compounds. It is hoped that this document will serve as a valuable technical resource for scientists and researchers, facilitating further investigation into the properties and potential applications of this and related molecules.

References

Methodological & Application

Synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The synthesis is a two-step process commencing with the formation of heptanedioyl chloride (pimeloyl chloride) from heptanedioic acid (pimelic acid), followed by a Friedel-Crafts acylation of chlorobenzene. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the workflow.

Introduction

Aromatic ketones are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The Friedel-Crafts acylation is a classic and effective method for the formation of C-C bonds to an aromatic ring, leading to the synthesis of these ketones. This application note details the preparation of this compound, a bifunctional molecule featuring a keto group and a terminal carboxylic acid. This structure makes it an attractive starting material for further chemical modifications and the development of novel molecular entities. The protocol is designed to be clear and reproducible for researchers in organic and medicinal chemistry.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

  • Preparation of Heptanedioyl Chloride: Heptanedioic acid is converted to its corresponding diacid chloride using thionyl chloride.

  • Friedel-Crafts Acylation: The resulting heptanedioyl chloride acylates chlorobenzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the target product. Due to the directing effect of the chlorine substituent on the benzene ring, a mixture of isomers (ortho, meta, and para) is expected, with the para isomer being the major product due to steric hindrance.[1][2] The desired 3-chloro (meta) isomer is expected to be a minor product and will require purification.

Experimental Protocols

Step 1: Synthesis of Heptanedioyl Chloride (Pimeloyl Chloride)

This procedure outlines the conversion of heptanedioic acid to heptanedioyl chloride using thionyl chloride.[3]

Materials:

  • Heptanedioic acid (Pimelic acid)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • To the flask, add heptanedioic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude heptanedioyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol details the Friedel-Crafts acylation of chlorobenzene with heptanedioyl chloride.

Materials:

  • Heptanedioyl chloride (from Step 1)

  • Chlorobenzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Nitrobenzene or Dichloromethane (anhydrous, as solvent)

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Stirrer

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diethyl ether or Ethyl acetate for extraction

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Rotary evaporator

  • Recrystallization solvents (e.g., toluene, ethanol/water mixture)

  • Chromatography apparatus (optional, for isomer separation)

Procedure:

  • In a fume hood, set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Suspend anhydrous aluminum chloride (approximately 2.2 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene or an excess of chlorobenzene).

  • Cool the suspension in an ice bath to 0-5 °C with constant stirring.

  • Dissolve heptanedioyl chloride (1 equivalent) in anhydrous chlorobenzene.

  • Add the heptanedioyl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. If a solvent like nitrobenzene was used, it can be removed by steam distillation. If chlorobenzene was used in excess, the layers can be separated.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to extract the acidic product, and finally with brine.

  • Acidify the bicarbonate extracts with dilute HCl to precipitate the crude 7-(chlorophenyl)-7-oxoheptanoic acid isomers.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture). Separation of the 3-chloro isomer from the other isomers may require column chromatography.

Data Presentation

ParameterHeptanedioic AcidHeptanedioyl Chloride7-(4-Chlorophenyl)-7-oxoheptanoic Acid (Reference for expected data)This compound (Expected)
Molecular Formula C₇H₁₂O₄C₇H₁₀Cl₂O₂C₁₃H₁₅ClO₃C₁₃H₁₅ClO₃
Molecular Weight 160.17 g/mol 197.06 g/mol 254.70 g/mol 254.70 g/mol
Boiling Point 212 °C (10 mmHg)113 °C (5 mmHg)438.8 °C at 760 mmHg[4]Similar to 4-chloro isomer
Melting Point 105-107 °CN/ANot readily availableExpected to be a crystalline solid
Appearance White solidColorless liquidSolidWhite to off-white solid
Expected Yield N/AHighModerate to good (isomer mixture)Lower yield due to being a minor isomer

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Preparation of Heptanedioyl Chloride cluster_step2 Step 2: Friedel-Crafts Acylation A Heptanedioic Acid C Reaction at Reflux A->C B Thionyl Chloride B->C D Vacuum Distillation C->D E Heptanedioyl Chloride D->E H Reaction at 0-10°C E->H E:s->H:n F Chlorobenzene F->H G Aluminum Chloride G->H I Acidic Workup H->I J Extraction I->J K Purification (Recrystallization/ Chromatography) J->K L 7-(3-Chlorophenyl)-7- oxoheptanoic Acid K->L FC_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup AcylChloride Heptanedioyl Chloride Complex Lewis Acid-Acyl Chloride Complex AcylChloride->Complex LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex ProductComplex Product-Lewis Acid Complex AlCl4->ProductComplex Deprotonation Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex SigmaComplex->ProductComplex AcidWorkup Acidic Workup (H₃O⁺) ProductComplex->AcidWorkup FinalProduct 7-(Aryl)-7-oxoheptanoic Acid AcidWorkup->FinalProduct

References

Application Notes and Protocols for 7-(3-Chlorophenyl)-7-oxoheptanoic acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Following a comprehensive literature and database search, it has been determined that there is currently no publicly available information on the use of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in cellular assays. No biological targets, mechanisms of action, or established protocols for this specific compound have been reported in scientific literature or publicly accessible databases.

The information that would typically be included in application notes, such as quantitative data on potency (e.g., IC50, EC50), detailed experimental protocols, and descriptions of signaling pathways, is not available.

General Considerations for Structurally Related Compounds: Aromatic Keto Acids

While no data exists for this compound, some research has been conducted on the broader class of aromatic keto acids, which share a similar structural scaffold. It is important to note that the biological effects of these related compounds may not be predictive of the activity of this compound, as small structural changes can lead to significant differences in biological function.

Aromatic ketoacids secreted by the parasite Trypanosoma brucei have been shown to possess immunomodulatory properties.[1][2] Specifically, these compounds can suppress pro-inflammatory responses in immune cells like macrophages and glial cells.[1][2] This effect is mediated, at least in part, through the activation of the Nrf2/HO-1 pathway, a key cellular stress response pathway.[1][2]

Hypothetical Experimental Workflow

Should a researcher wish to investigate the cellular effects of this compound, a general workflow for initial screening could be as follows. This is a speculative workflow and does not represent an established protocol for this compound.

G cluster_0 Phase 1: Initial Viability and Cytotoxicity Screening cluster_1 Phase 2: Functional Screening Based on Structural Analogs A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) B Select a panel of relevant cell lines (e.g., cancer cell lines, immune cell lines) A->B C Treat cells with a range of concentrations of the compound B->C D Perform cell viability/cytotoxicity assays (e.g., MTT, LDH assay) C->D E Determine the concentration range for further experiments (non-toxic concentrations) D->E F Based on aromatic keto acid data, investigate potential anti-inflammatory effects E->F G Stimulate immune cells (e.g., macrophages) with an inflammatory agent (e.g., LPS) F->G H Co-treat with this compound G->H I Measure pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via ELISA H->I J Assess activation of relevant signaling pathways (e.g., Nrf2/HO-1) by Western blot or qPCR H->J

Figure 1. A hypothetical workflow for the initial cellular characterization of this compound.

Conclusion

The absence of specific biological data for this compound prevents the creation of detailed application notes and protocols as requested. The provided information on related compounds and the hypothetical workflow are intended to offer a starting point for researchers interested in investigating the properties of this molecule. Any experimental work with this compound would be exploratory in nature, and protocols would need to be developed and optimized from first principles. Researchers are strongly encouraged to perform their own comprehensive literature search for any new information that may have been published since the date of this response.

References

Application Notes & Protocols for the Quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols described are based on established analytical principles for similar aromatic keto-carboxylic acids and are intended as a starting point for method development and validation.

Overview and Physicochemical Properties

This compound is an organic compound featuring a heptanoic acid chain with a ketone group at the 7-position and a 3-chlorophenyl substituent. Its structure suggests that it is a relatively non-polar molecule with a carboxylic acid functional group, making it amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Physicochemical Properties of this compound (and its Isomer)

PropertyValue (for 7-(4-chlorophenyl)-7-oxoheptanoic acid)Reference
CAS Number 35333-20-1[1]
Molecular Formula C13H15ClO3[1]
Molecular Weight 254.71 g/mol [1]

Note: Data for the 4-chloro isomer is provided as a reference due to the limited availability of specific data for the 3-chloro isomer.

Analytical Methodologies

Two primary analytical methods are proposed for the quantification of this compound:

  • RP-HPLC with UV Detection: A robust and widely available method suitable for routine analysis and quantification in simpler matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

Application Note 1: Quantification by RP-HPLC with UV Detection

This method is suitable for the determination of this compound in bulk materials, formulated products, and simple aqueous solutions. The carboxylic acid moiety allows for manipulation of retention based on mobile phase pH.[2]

Experimental Protocol

a) Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Standard of this compound.

b) Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

c) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

d) Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Illustrative Quantitative Data

Table 2: Representative HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Note: The data presented in this table is for illustrative purposes and should be established during in-house method validation.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions hplc_system Inject into HPLC-UV System prep_std->hplc_system prep_sample Dissolve and Filter Sample prep_sample->hplc_system integrate Integrate Peak Area hplc_system->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike Sample with IS and Standard precipitate Protein Precipitation with Acetonitrile spike->precipitate centrifuge Vortex and Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_system Inject into LC-MS/MS System transfer->lcms_system integrate Integrate Analyte and IS Peaks lcms_system->integrate calculate_ratio Calculate Area Ratios integrate->calculate_ratio quantify Quantify Concentration calculate_ratio->quantify Validation_Parameters Method Analytical Method Validation Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability, Intermediate Precision) Method->Precision Specificity Specificity (Selectivity) Method->Specificity Linearity Linearity (Proportionality to concentration) Method->Linearity Robustness Robustness (Insensitivity to small variations) Method->Robustness Range Range (Interval of quantification) Linearity->Range LOD LOD (Limit of Detection) Range->LOD LOQ LOQ (Limit of Quantification) Range->LOQ

References

Application Notes and Protocols: 7-(3-Chlorophenyl)-7-oxoheptanoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-(3-Chlorophenyl)-7-oxoheptanoic acid as a key intermediate in organic synthesis. This versatile building block is of significant interest for the development of novel therapeutic agents and other functional organic molecules. Its structure, featuring a substituted aromatic ring and a keto-acid aliphatic chain, offers multiple reaction sites for constructing complex molecular architectures.

Arylalkanoic acids and their derivatives are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The structural motif of this compound makes it a valuable precursor for the synthesis of diarylheptanoids and other compounds with potential anti-inflammatory, anti-cancer, or other biological activities[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₁₅ClO₃
Molecular Weight 254.71 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. A plausible, though potentially low-yielding due to isomer formation, approach involves the acylation of chlorobenzene with a derivative of pimelic acid, such as pimeloyl chloride. A more direct, but less commonly documented approach for this specific isomer, would be the reaction of a suitable seven-carbon acylating agent with a pre-functionalized benzene ring. The following protocol details the more conventional Friedel-Crafts approach.

Step 1a: Preparation of Pimeloyl Chloride

Pimelic acid is converted to pimeloyl chloride using a standard chlorinating agent like thionyl chloride.

  • Materials: Pimelic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), magnetic stirrer, heating mantle, reflux condenser, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pimelic acid (1 equivalent) in dry DCM.

    • Slowly add thionyl chloride (2.2 equivalents) to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude pimeloyl chloride, which can be used in the next step without further purification.

Step 1b: Friedel-Crafts Acylation

  • Materials: Pimeloyl chloride, chlorobenzene, aluminum chloride (AlCl₃), dry nitrobenzene (as solvent), ice bath, magnetic stirrer, round-bottom flask, addition funnel, work-up reagents (ice, concentrated HCl, diethyl ether), rotary evaporator, column chromatography apparatus.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add anhydrous aluminum chloride (2.5 equivalents) and dry nitrobenzene.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Dissolve pimeloyl chloride (1 equivalent) in dry chlorobenzene (used in excess) and add this solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield a crude product containing a mixture of isomers.

    • The desired this compound is purified from the isomeric mixture using column chromatography on silica gel. The separation of chloro-substituted aromatic isomers can be challenging and may require careful optimization of the chromatographic conditions[4].

Quantitative Data for Synthesis (Illustrative)

ReagentMolar Eq.Molecular WeightAmount (mmol)Mass/Volume
Pimelic Acid1.0160.17 g/mol 508.01 g
Thionyl Chloride2.2118.97 g/mol 1108.0 mL
Pimeloyl Chloride1.0197.06 g/mol 509.85 g
Chlorobenzene10.0112.56 g/mol 50048.5 mL
Aluminum Chloride2.5133.34 g/mol 12516.67 g
Protocol 2: Application in the Synthesis of a Diarylheptanoid Analog

This compound can serve as a precursor for the synthesis of diarylheptanoid analogs. This protocol outlines a two-step process involving the reduction of the ketone and subsequent functionalization.

Step 2a: Reduction of the Ketone

The ketone functionality can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Materials: this compound, sodium borohydride (NaBH₄), methanol, magnetic stirrer, round-bottom flask, work-up reagents (water, HCl, ethyl acetate), rotary evaporator.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in small portions.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by adding water, followed by acidification with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-(3-chlorophenyl)-7-hydroxyheptanoic acid.

Step 2b: Esterification and Further Modification (Example)

The resulting hydroxy acid can be further modified, for instance, by esterification followed by other transformations to build the second aryl group of a diarylheptanoid structure.

  • Materials: 7-(3-chlorophenyl)-7-hydroxyheptanoic acid, ethanol, sulfuric acid (catalytic amount), magnetic stirrer, heating mantle, reflux condenser, work-up reagents (saturated sodium bicarbonate, brine, ethyl acetate), rotary evaporator.

  • Procedure:

    • Dissolve the hydroxy acid (1 equivalent) in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester. This intermediate can then be used in various coupling reactions to introduce the second aryl moiety.

Quantitative Data for Diarylheptanoid Analog Synthesis (Illustrative)

ReagentMolar Eq.Molecular WeightAmount (mmol)Mass
This compound1.0254.71 g/mol 102.55 g
Sodium Borohydride1.537.83 g/mol 150.57 g
7-(3-chlorophenyl)-7-hydroxyheptanoic acid1.0256.73 g/mol 102.57 g (theoretical)

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Pimelic_Acid Pimelic Acid Pimeloyl_Chloride Pimeloyl Chloride Pimelic_Acid->Pimeloyl_Chloride  DCM, Reflux SOCl2 SOCl₂ Target_Compound This compound Pimeloyl_Chloride->Target_Compound  Friedel-Crafts Acylation Chlorobenzene Chlorobenzene Chlorobenzene->Target_Compound  Friedel-Crafts Acylation AlCl3 AlCl₃

Caption: Proposed synthesis of this compound.

Application in Synthesis and a Hypothetical Signaling Pathway

This diagram shows the use of the title compound as an intermediate for a diarylheptanoid analog and a hypothetical mechanism of action.

Application_Pathway cluster_synthesis Synthesis of Diarylheptanoid Analog cluster_pathway Hypothetical Inhibition of COX-2 Pathway Intermediate 7-(3-Chlorophenyl)-7- oxoheptanoic acid Reduced_Intermediate 7-(3-chlorophenyl)-7- hydroxyheptanoic acid Intermediate->Reduced_Intermediate  Reduction (NaBH₄) Diarylheptanoid_Analog Diarylheptanoid Analog Reduced_Intermediate->Diarylheptanoid_Analog  Further Synthesis Steps COX2 COX-2 Enzyme Diarylheptanoid_Analog->COX2  Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Synthesis of a diarylheptanoid analog and its potential biological target.

References

Application Notes and Protocols for In Vivo Evaluation of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Setup for In Vivo Testing of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a novel small molecule with potential therapeutic applications. Due to the absence of specific biological data for this compound, this document outlines a general, yet detailed, experimental plan based on the hypothesis that the compound possesses anti-inflammatory properties, a plausible assumption given its chemical structure. The following protocols are designed to assess the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of this compound in rodent models.

Hypothetical Signaling Pathway

The anti-inflammatory activity of this compound is hypothesized to involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Test_Compound 7-(3-Chlorophenyl)-7- oxoheptanoic acid Test_Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkB_NFkB_complex IκB-NF-κB Complex IkB_NFkB_complex->IkB Releases IkB_NFkB_complex->NFkB G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Pharmacodynamics (Efficacy) cluster_2 Phase 3: Safety Assessment PK_Study Pharmacokinetic (PK) Study (Mice or Rats) Dose_Range Dose Range Finding PK_Study->Dose_Range Determines Inflammation_Model Carrageenan-Induced Paw Edema Model (Rats) Dose_Range->Inflammation_Model Informs Tox_Study Acute Toxicity Study (Mice or Rats) Dose_Range->Tox_Study Informs PD_Endpoints Efficacy Endpoints: - Paw Volume - Cytokine Levels - Histopathology Inflammation_Model->PD_Endpoints Measures Safety_Endpoints Safety Endpoints: - Clinical Observations - Body Weight - Gross Necropsy - Histopathology Tox_Study->Safety_Endpoints Evaluates

Application Note: HPLC Method Development for the Quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, demonstrating good accuracy, precision, and linearity. This method is particularly useful for researchers, scientists, and professionals involved in drug development and quality control processes where accurate quantification of this and structurally similar aromatic keto acids is required.

Introduction

This compound is an aromatic keto acid of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in different stages of drug development, including formulation, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for this compound.

Experimental

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column is common for the separation of aromatic compounds.[1][2][3] The mobile phase consists of a mixture of an acidic aqueous phase and an organic modifier, a typical composition for reversed-phase chromatography.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Optimized HPLC Conditions

Gradient Elution Program:

A gradient elution is employed to ensure the efficient separation of the analyte from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
152080
176040
206040

Table 2: Gradient Program

Protocols

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

3. Method Validation:

The developed method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

4. System Suitability:

Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria are summarized in Table 3.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

Results and Discussion

The developed HPLC method provides a good separation of this compound from potential impurities. The use of a C18 column provides good retention and peak shape for this aromatic keto acid. The gradient elution allows for the timely elution of the analyte while ensuring the removal of any strongly retained components from the column. The UV detection at 254 nm is suitable due to the presence of the chromophoric chlorophenyl group.

Conclusion

A simple, specific, and reliable RP-HPLC method for the quantitative determination of this compound has been developed. The method is suitable for routine quality control and research applications. The provided protocol offers a starting point for the analysis of this compound, which can be further optimized based on specific sample matrices and instrumentation.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile B Select Column Chemistry (e.g., C18) A->B C Optimize Mobile Phase (Aqueous & Organic) B->C D Develop Gradient Elution C->D E Set Detection Wavelength D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K System Suitability Testing J->K L Sample Analysis K->L M Data Processing & Reporting L->M Experimental_Protocol A Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (1 mg/mL) C Prepare Working Standards (1-100 µg/mL) B->C G Inject Standards & Construct Calibration Curve C->G D Prepare Sample Solution H Inject Samples D->H F Perform System Suitability Test E->F F->G G->H I Process Data & Quantify Analyte H->I

References

Application Note: Derivatization of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many pharmaceutical compounds and metabolites, such as 7-(3-Chlorophenyl)-7-oxoheptanoic acid, are non-volatile due to the presence of polar functional groups like carboxylic acids and ketones.[1][2][3] Chemical derivatization is therefore a crucial sample preparation step to increase the volatility and thermal stability of these analytes, enabling their analysis by GC-MS.[2][4][5] This application note provides a detailed protocol for the two-step derivatization of this compound, targeting both the ketone and carboxylic acid functionalities to ensure optimal chromatographic performance and mass spectrometric detection. The described methodology involves an initial oximation of the keto group, followed by silylation of the carboxylic acid group.[3][6]

Key Analyte Properties:

  • Analyte: this compound

  • Molecular Formula: C₁₃H₁₅ClO₃

  • Molecular Weight: 270.71 g/mol

  • Functional Groups: Carboxylic acid, Ketone

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Derivatization Efficiency> 95%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Linear Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Recovery90 - 110%
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 15%

Experimental Protocols

This section details the methodologies for the derivatization and subsequent GC-MS analysis of this compound.

Materials and Reagents:

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with caps and septa

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

Protocol 1: Two-Step Derivatization

This protocol involves the oximation of the ketone group followed by silylation of the carboxylic acid group.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

    • Pipette 100 µL of the stock solution into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Step 1: Oximation of the Ketone Group

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[9]

    • Cool the vial to room temperature.

  • Step 2: Silylation of the Carboxylic Acid Group

    • Add 100 µL of BSTFA with 1% TMCS to the vial containing the oximated sample.[8]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the derivatized analyte. These may require optimization based on the specific instrument.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Start: this compound in solution dry Evaporate to Dryness start->dry oximation Step 1: Oximation (MOX in Pyridine, 60°C) dry->oximation silylation Step 2: Silylation (BSTFA + 1% TMCS, 70°C) oximation->silylation gcms GC-MS Analysis silylation->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for the two-step derivatization and GC-MS analysis.

Chemical Derivatization Pathway

Caption: Reaction pathway for the derivatization of the analyte.

References

Application Notes and Protocols for 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following handling, storage, and safety guidelines are based on data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) for 7-(3-Chlorophenyl)-7-oxoheptanoic acid was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment and consult a certified safety professional before handling this compound. The information provided herein is intended as a general guide and should be adapted to specific laboratory conditions and regulatory requirements.

Introduction

This compound is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and to maintain its integrity for research and development purposes. These application notes provide detailed guidelines for its handling, storage, and relevant experimental protocols.

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

2.1 Personal Protective Equipment (PPE)

A comprehensive list of required personal protective equipment is provided in the table below.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.To prevent eye contact with dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.To prevent skin contact.
Body Protection Laboratory coat.To protect skin and personal clothing.
Respiratory Protection Use a NIOSH-approved respirator with a dust filter where dust formation is likely.To prevent inhalation of dust particles.

2.2 General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Storage Guidelines

Proper storage is crucial for maintaining the stability and purity of this compound.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.To minimize degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric components.
Container Keep container tightly closed in a dry place.To prevent moisture absorption and contamination.
Incompatible Materials Avoid strong oxidizing agents.To prevent hazardous reactions.

Spill and Emergency Procedures

4.1 Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the material. Do not let the product enter drains.

  • Absorb: For small spills, use an inert absorbent material.

  • Collect: Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

4.2 First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

5.1 Protocol for Preparing a Stock Solution

  • Preparation: In a chemical fume hood, weigh the desired amount of this compound using an analytical balance.

  • Solubilization: Add a suitable solvent (e.g., DMSO, DMF, or ethanol) dropwise to the solid. The choice of solvent will depend on the specific experimental requirements.

  • Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Adjust the final volume with the solvent to achieve the desired concentration.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability.

5.2 Protocol for Assessing Compound Stability

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in the desired solvent or formulation buffer.

  • Storage Conditions: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C). Protect from light if the compound is light-sensitive.

  • Time Points: At designated time points (e.g., 0, 1, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the purity and concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Recording: Record the percentage of the parent compound remaining at each time point and storage condition in a table.

Storage Temp. Day 0 (%) Day 1 (%) Day 7 (%) Day 14 (%) Day 30 (%)
-20°C 100
4°C 100
Room Temp. 100
40°C 100

Visualizations

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Perform Risk Assessment DonPPE Don Personal Protective Equipment RiskAssessment->DonPPE Weighing Weigh Compound in Fume Hood DonPPE->Weighing Solubilization Prepare Stock Solution Weighing->Solubilization Storage Store Compound and Solutions Solubilization->Storage Decontamination Decontaminate Work Area Storage->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE

Caption: General laboratory workflow for handling chemical compounds.

StorageDecisionTree Start Receiving Compound CheckPurity Check Purity and Appearance Start->CheckPurity ShortTerm Short-term use? CheckPurity->ShortTerm StoreCoolDry Store at 2-8°C in a desiccator ShortTerm->StoreCoolDry Yes LongTerm Long-term storage? ShortTerm->LongTerm No End Use as needed StoreCoolDry->End LongTerm->StoreCoolDry No Aliquot Aliquot into smaller quantities LongTerm->Aliquot Yes StoreFrozen Store at -20°C or -80°C under inert gas Aliquot->StoreFrozen StoreFrozen->End SpillResponse Spill Spill Occurs Evacuate Evacuate and Alert Others Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Absorbent Material SmallSpill->Contain ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Cleanup Collect and Clean Area Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Report Report Incident Dispose->Report ContactEHS->Report

Application Notes: 7-(3-Chlorophenyl)-7-oxoheptanoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-(3-Chlorophenyl)-7-oxoheptanoic acid is a synthetic compound with potential applications in biochemical research, particularly in the screening and characterization of enzyme inhibitors. Its chemical structure, featuring a heptanoic acid chain, a ketone group, and a chlorophenyl moiety, suggests the possibility of interactions with the active sites of various enzymes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorophenyl ring can engage in hydrophobic and van der Waals interactions. This combination of features makes it a candidate for investigation as an inhibitor of enzymes involved in metabolic and signaling pathways.

Currently, there is a notable absence of published research specifically detailing the enzyme inhibitory activity of this compound. Database searches and literature reviews did not yield specific quantitative data (such as IC50 or Ki values), detailed experimental protocols, or established signaling pathway interactions for this particular compound.

Therefore, this document serves as a foundational guide for researchers interested in exploring the potential of this compound as an enzyme inhibitor. The protocols provided are general methodologies that can be adapted for screening this compound against a variety of enzyme targets. The application notes are based on the general principles of enzyme inhibition studies and the structural characteristics of the compound.

General Application Notes

  • Compound Handling and Storage: this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO) and use the lowest effective concentration to avoid solvent-induced artifacts in enzymatic assays.

  • Preliminary Enzyme Target Selection: Based on its structural similarity to known enzyme inhibitors, potential targets for this compound could include, but are not limited to:

    • Matrix Metalloproteinases (MMPs): The carboxylic acid moiety could potentially chelate the active site zinc ion.

    • Histone Deacetylases (HDACs): The long aliphatic chain and the phenyl ring are features found in some HDAC inhibitors.

    • Fatty Acid Synthase (FASN): The long-chain fatty acid-like structure might allow it to interact with the substrate-binding sites of FASN.

    • Cyclooxygenases (COX-1 and COX-2): The anti-inflammatory potential could be explored by testing against these enzymes.

  • Assay Development and Optimization: It is crucial to develop and optimize a robust enzymatic assay for the chosen target. This includes determining the optimal buffer conditions, substrate concentration (typically at or below the Michaelis constant, Km), and enzyme concentration.

  • Mechanism of Inhibition Studies: Should initial screening reveal inhibitory activity, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations.

Experimental Protocols

The following are generalized protocols for initial screening and characterization of this compound as an enzyme inhibitor. These protocols should be adapted and optimized for the specific enzyme of interest.

Protocol 1: General Enzyme Inhibition Screening Assay

This protocol describes a high-throughput screening method to identify if this compound inhibits a specific enzyme.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare this compound stock solution add_components Add buffer, enzyme, and inhibitor to microplate wells prep_compound->add_components prep_enzyme Prepare enzyme stock solution prep_enzyme->add_components prep_substrate Prepare substrate stock solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate prep_buffer Prepare assay buffer prep_buffer->add_components pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->add_substrate incubate Incubate at optimal temperature add_substrate->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction read_signal Read signal (e.g., absorbance, fluorescence) stop_reaction->read_signal calculate_inhibition Calculate percent inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a general enzyme inhibition screening assay.

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • Microplate reader (e.g., spectrophotometer, fluorometer)

  • 96-well or 384-well microplates

  • DMSO (or other suitable solvent)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the assay.

  • Assay Setup:

    • Add 5 µL of the diluted compound solutions to the wells of a microplate.

    • For the positive control (no inhibition), add 5 µL of assay buffer with the same percentage of DMSO as the compound wells.

    • For the negative control (100% inhibition), add a known inhibitor of the enzyme or denatured enzyme.

    • Add 40 µL of the enzyme working solution to all wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate working solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), during which the reaction proceeds linearly.

  • Signal Detection: Measure the product formation using a microplate reader at the appropriate wavelength for the specific assay (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_positive_control - Signal_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Determination of the Mechanism of Inhibition

This protocol outlines the steps to investigate how this compound inhibits the enzyme.

Logical Relationship Diagram:

G cluster_exp Experimental Design cluster_analysis Data Analysis cluster_interpretation Interpretation of Mechanism vary_substrate Vary substrate concentration measure_velocity Measure initial reaction velocities vary_substrate->measure_velocity fixed_inhibitor Use fixed concentrations of the inhibitor fixed_inhibitor->measure_velocity lineweaver_burk Lineweaver-Burk Plot (1/V vs 1/[S]) measure_velocity->lineweaver_burk michaelis_menten Michaelis-Menten Plot (V vs [S]) measure_velocity->michaelis_menten competitive Competitive: Km increases, Vmax unchanged lineweaver_burk->competitive non_competitive Non-competitive: Km unchanged, Vmax decreases lineweaver_burk->non_competitive uncompetitive Uncompetitive: Km and Vmax decrease proportionally lineweaver_burk->uncompetitive michaelis_menten->competitive michaelis_menten->non_competitive michaelis_menten->uncompetitive

Caption: Logical workflow for determining the mechanism of enzyme inhibition.

Materials:

  • Same as Protocol 1.

Procedure:

  • Determine the IC50: First, determine the IC50 value of this compound as described in Protocol 1.

  • Set up Kinetic Assays:

    • Prepare a series of substrate concentrations ranging from 0.2 to 5 times the Km value of the enzyme.

    • Prepare at least two fixed concentrations of the inhibitor, for example, at its IC50 and 2x IC50. Also, include a control with no inhibitor.

  • Measure Initial Velocities:

    • For each inhibitor concentration (including zero), perform the enzymatic assay at each substrate concentration.

    • It is critical to measure the initial reaction velocity (V₀), where the product formation is linear over time. This may require taking multiple readings over a short period.

  • Data Analysis:

    • Plot the initial velocity (V₀) versus the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • Create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

  • Interpret the Results:

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax). The apparent Km will increase with increasing inhibitor concentration.

    • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax will decrease with increasing inhibitor concentration.

    • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax will decrease.

Data Presentation

As no quantitative data for the enzyme inhibitory activity of this compound is currently available in the public domain, the following table is a template that researchers can use to structure their findings.

Table 1: Template for Summarizing Enzyme Inhibition Data for this compound

Target EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of InhibitionReference
e.g., MMP-2Fluorometric[Insert Value][Insert Value]e.g., Competitive[Your Study]
e.g., HDAC1Colorimetric[Insert Value][Insert Value]e.g., Non-competitive[Your Study]
e.g., FASNSpectrophotometric[Insert Value][Insert Value][To be determined][Your Study]

Conclusion

While this compound remains an uncharacterized compound in the context of enzyme inhibition, its chemical features suggest it is a worthwhile candidate for screening against various enzymatic targets. The protocols and guidelines presented here provide a solid framework for initiating such investigations. Rigorous experimental design, careful execution, and thorough data analysis will be essential to elucidate the potential of this compound as a novel enzyme inhibitor and to pave the way for its potential use in drug development and as a chemical probe in biological research. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and similar molecules.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound, which possesses both a carboxylic acid and an aromatic ketone functional group, are recrystallization and column chromatography. A combination of these techniques, often preceded by an acid-base extraction, typically yields the best results.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities largely depend on the synthetic route. If synthesized via Friedel-Crafts acylation of chlorobenzene with a pimelic acid derivative, common impurities may include:

  • Unreacted starting materials (e.g., chlorobenzene, pimelic anhydride/chloride).

  • Isomeric byproducts, such as the ortho- and para-substituted products (2- and 4-chloro isomers).[1][2]

  • Polyacylated products.

  • Residual catalyst (e.g., aluminum chloride).

Q3: What level of purity can I expect to achieve?

A3: The achievable purity depends on the chosen purification method(s) and the initial purity of the crude product. A single recrystallization might increase purity to 95-98%. For higher purity (>99%), column chromatography or a second recrystallization is often necessary.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Product "oils out" during recrystallization instead of forming crystals. The solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the impurity/product mixture might be lower than the boiling point of the solvent.Add a more polar co-solvent. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Try a different solvent system.
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.
Colored impurities persist after recrystallization. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtering, but be aware this can reduce yield. Consider column chromatography for more effective color removal.
Poor separation of spots on TLC during column chromatography development. The solvent system (mobile phase) is not optimized.Adjust the polarity of the mobile phase. For acidic compounds, adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent can improve resolution and reduce tailing.[3]
Product elutes with impurities during column chromatography. The polarity difference between the product and the impurity is small. The column was overloaded.Use a shallower solvent gradient or an isocratic elution with an optimized solvent system. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
The compound will not dissolve in any common recrystallization solvent. The compound may be highly crystalline or have strong intermolecular interactions.Try a solvent mixture. A good starting point is a solvent in which the compound is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is insoluble (e.g., water, hexane).[4][5]

Quantitative Data Summary

The following table provides estimated data for a typical purification sequence. Actual results will vary based on the scale of the reaction and the initial purity of the crude material.

Purification Stage Method Typical Yield (%) Estimated Purity (%)
Crude Product-10070-85
After Acid-Base ExtractionLiquid-Liquid Extraction90-9585-95
After First RecrystallizationSolvent Recrystallization75-85 (from crude)95-98
After Column ChromatographySilica Gel Chromatography60-75 (from crude)>99
After Second RecrystallizationSolvent Recrystallization65-80 (from crude)>99

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. A mixture of ethanol and water is often a good starting point for aromatic carboxylic acids.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Column Chromatography
  • Adsorbent and Eluent Selection:

    • Stationary Phase: Silica gel is a suitable adsorbent.

    • Mobile Phase (Eluent): Develop a suitable eluent system using TLC. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To improve the resolution of carboxylic acids, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.[3] A good starting point for TLC development could be a 70:30:1 mixture of Hexanes:Ethyl Acetate:Acetic Acid.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil can be further purified by recrystallization if necessary.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Product Extraction Acid-Base Extraction (Optional) Crude->Extraction Remove acidic/basic impurities Recrystallization Recrystallization Crude->Recrystallization Direct purification Extraction->Recrystallization Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography Column Chromatography Chromatography->Analysis Analysis->Chromatography Further Purification Needed PureProduct Pure Product (>99%) Analysis->PureProduct Purity Met

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Path Start Impure Product After First Purification Step TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots Streaking Streaking/Tailing Spot? TLC->Streaking Column Perform Column Chromatography MultipleSpots->Column Yes (close Rf) Recrystallize Re-recrystallize with Different Solvent MultipleSpots->Recrystallize Yes (distant Rf) ModifyTLC Modify TLC Eluent (add acid) Streaking->ModifyTLC Yes

Caption: Troubleshooting logic for handling an impure product after an initial purification attempt.

References

troubleshooting 7-(3-Chlorophenyl)-7-oxoheptanoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

I. Troubleshooting Guide: Side Reactions and Issues

The synthesis of this compound is most effectively achieved through a multi-step approach, as direct Friedel-Crafts acylation of chlorobenzene is highly problematic. This guide focuses on troubleshooting the more viable synthetic routes.

A. Issues with the Friedel-Crafts Acylation Approach (Not Recommended)

Direct acylation of chlorobenzene with pimelic anhydride or a derivative is not a recommended synthetic route due to the strong ortho- and para-directing nature of the chloro substituent.

Question: Why am I not getting the desired 3-substituted (meta) product in my Friedel-Crafts acylation of chlorobenzene?

Answer: The chloro group on the benzene ring is an ortho-, para-director. This means that incoming electrophiles, such as the acylium ion in a Friedel-Crafts reaction, will preferentially add to the positions ortho and para to the chlorine atom. The para-substituted product is typically the major isomer formed due to reduced steric hindrance compared to the ortho position. The desired meta-product, this compound, will be formed in very low, often negligible, yields.

Summary of Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene

IsomerExpected YieldRationale
ortho-substitutedMinor ProductElectronically favored but sterically hindered.
meta-substitutedTrace to NoneElectronically disfavored.
para-substitutedMajor Product Electronically favored and sterically accessible.[1][2][3]
B. Troubleshooting the Recommended Multi-Step Synthesis

A more effective strategy involves the coupling of a pre-functionalized aromatic ring, such as 3-chlorobenzoyl chloride, with a suitable seven-carbon nucleophile.

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Recommended_Synthesis cluster_start Starting Material Preparation cluster_chain Seven-Carbon Chain Preparation cluster_coupling Coupling and Final Product Formation 3-Chlorobenzoic_Acid 3-Chlorobenzoic Acid 3-Chlorobenzoyl_Chloride 3-Chlorobenzoyl Chloride 3-Chlorobenzoic_Acid->3-Chlorobenzoyl_Chloride Reaction with SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->3-Chlorobenzoyl_Chloride Coupling_Reaction Coupling Reaction 3-Chlorobenzoyl_Chloride->Coupling_Reaction epsilon_Caprolactone ε-Caprolactone 6-Bromohexanoic_Acid 6-Bromohexanoic Acid epsilon_Caprolactone->6-Bromohexanoic_Acid Ring Opening HBr HBr HBr->6-Bromohexanoic_Acid Protection Protection (e.g., Esterification) 6-Bromohexanoic_Acid->Protection Protected_Acid Protected 6-Bromohexanoic Acid Protection->Protected_Acid Grignard_Reagent Grignard Reagent Protected_Acid->Grignard_Reagent Reaction with Mg Mg Mg Mg->Grignard_Reagent Organocadmium_Reagent Organocadmium Reagent Grignard_Reagent->Organocadmium_Reagent Transmetallation CdCl2 CdCl₂ CdCl2->Organocadmium_Reagent Organocadmium_Reagent->Coupling_Reaction Intermediate_Ketone Protected Intermediate Ketone Coupling_Reaction->Intermediate_Ketone Deprotection Deprotection (Hydrolysis) Intermediate_Ketone->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Recommended multi-step synthesis of this compound.

Question: My Grignard reaction with 3-chlorobenzoyl chloride is giving a low yield of the desired ketone and a significant amount of a tertiary alcohol byproduct. What is happening?

Answer: Grignard reagents are highly reactive nucleophiles and can add to the ketone product of the initial reaction with the acyl chloride. This second addition leads to the formation of a tertiary alcohol. To mitigate this, consider using a less reactive organometallic reagent. Organocadmium reagents are known to react selectively with acyl chlorides to form ketones without the subsequent addition to the ketone product.[1][2][3][4][5]

Troubleshooting Over-reaction of Grignard Reagent

IssueCauseSolution
Formation of tertiary alcoholSecond addition of Grignard reagent to the ketone product.Convert the Grignard reagent to a less reactive organocadmium reagent by treating it with cadmium chloride (CdCl₂).
Low yield of ketoneCompeting side reaction (tertiary alcohol formation).Use of organocadmium reagent.

Question: During the formation of the Grignard reagent from my protected 6-bromohexanoic acid, the reaction is not initiating or is very sluggish.

Answer: The formation of a Grignard reagent is sensitive to the purity of the reagents and the reaction conditions. Ensure that all glassware is thoroughly dried and the solvent (e.g., diethyl ether or THF) is anhydrous. The magnesium turnings should be fresh and activated if necessary (e.g., by grinding or using a small amount of iodine). The presence of any moisture will quench the Grignard reagent as it forms.

Question: I am observing the formation of Wurtz coupling products during the synthesis of my Grignard reagent.

Answer: The Wurtz coupling, where two alkyl halides react with the metal to form a dimer, is a common side reaction in Grignard synthesis. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound?

A1: A multi-step synthesis starting from 3-chlorobenzoic acid is the most reliable route. This involves converting the carboxylic acid to 3-chlorobenzoyl chloride, preparing a suitable seven-carbon organometallic reagent (preferably an organocadmium reagent), coupling these two fragments, and finally deprotecting the carboxylic acid functionality if it was protected.

Q2: How can I protect the carboxylic acid group of 6-bromohexanoic acid before forming the Grignard reagent?

A2: The carboxylic acid can be protected as an ester, for example, by reacting it with an alcohol (e.g., methanol or ethanol) under acidic conditions (Fischer esterification). This ester group is generally unreactive towards the subsequent organocadmium reagent. The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis.[6]

Q3: Are there any alternatives to using organocadmium reagents due to their toxicity?

A3: While organocadmium reagents are very effective for this transformation, concerns about toxicity are valid. Alternative methods for synthesizing ketones from acyl chlorides with reduced side reactions include the use of organocuprates (Gilman reagents) or certain catalyzed reactions with Grignard reagents in the presence of specific additives that moderate their reactivity.[7]

Q4: I have synthesized 7-(3-chlorophenyl)-7-oxoheptanenitrile. How can I convert it to the desired carboxylic acid?

A4: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by an acidic workup, will yield this compound.

III. Experimental Protocols

A. Synthesis of 3-Chlorobenzoyl chloride from 3-Chlorobenzoic acid
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-chlorobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (5-10 equivalents) in a fume hood.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.[4]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-chlorobenzoyl chloride can be purified by vacuum distillation.

B. Synthesis of Ethyl 6-bromohexanoate
  • In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in absolute ethanol (excess).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-bromohexanoate, which can be purified by vacuum distillation.

C. Synthesis of this compound via an Organocadmium Reagent

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Experimental_Workflow Start Start: Ethyl 6-bromohexanoate and Magnesium Turnings Grignard_Formation 1. Grignard Formation: - Anhydrous Et₂O - Reflux Start->Grignard_Formation Organocadmium_Formation 2. Organocadmium Formation: - Add CdCl₂ - Stir at RT Grignard_Formation->Organocadmium_Formation Coupling 3. Coupling Reaction: - Add 3-Chlorobenzoyl Chloride - Reflux Organocadmium_Formation->Coupling Hydrolysis 4. Hydrolysis: - Aqueous acid (e.g., HCl) - Heat Coupling->Hydrolysis Workup 5. Workup and Purification: - Extraction - Chromatography/Recrystallization Hydrolysis->Workup End End Product: This compound Workup->End

Caption: Experimental workflow for the multi-step synthesis.

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add anhydrous diethyl ether and a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of ethyl 6-bromohexanoate (1 equivalent) in anhydrous diethyl ether to the magnesium suspension.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Preparation of the Organocadmium Reagent:

    • In a separate flask, add anhydrous cadmium chloride (CdCl₂) (0.55 equivalents) and suspend it in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath and slowly add it to the CdCl₂ suspension with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A color change or precipitation may be observed.

  • Coupling Reaction:

    • Cool the freshly prepared organocadmium reagent in an ice bath.

    • Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in anhydrous diethyl ether.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Workup and Hydrolysis:

    • Cool the reaction mixture and quench it by carefully pouring it over crushed ice and dilute sulfuric or hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 7-(3-chlorophenyl)-7-oxoheptanoate.

    • To hydrolyze the ester, add an aqueous solution of sodium hydroxide and heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

References

stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing a decrease in concentration over time. What could be the cause?

A1: A decrease in concentration can be attributed to several factors, primarily chemical degradation. The likely degradation pathways in an aqueous environment are hydrolysis, oxidation, and photodegradation. It is also possible that the compound is adsorbing to the surface of your container, especially if it is plastic. We recommend performing a forced degradation study to identify the specific cause.

Q2: I have observed the formation of a precipitate in my aqueous solution. What should I do?

A2: Precipitate formation could be due to the low aqueous solubility of this compound, which is expected to decrease at lower pH values as the carboxylic acid becomes protonated. Consider adjusting the pH of your solution to be above the pKa of the carboxylic acid group (typically around 4-5) to maintain its ionized, more soluble form. The precipitate could also be a less soluble degradation product.

Q3: Can the pH of the aqueous solution affect the stability of the compound?

A3: Yes, pH is a critical factor. The carboxylic acid moiety's ionization state is pH-dependent. Acidic or basic conditions can catalyze the hydrolysis of the molecule, potentially at the ketone functional group, although ketones are generally more stable to hydrolysis than esters. It is crucial to determine the optimal pH for stability for your specific application.

Q4: Is this compound sensitive to light?

A4: Compounds containing a chlorophenyl ketone moiety can be susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. It is recommended to handle and store solutions of this compound protected from light.

Q5: What are the expected degradation products of this compound?

A5: Under hydrolytic conditions, while the ketone is relatively stable, extreme pH and temperature could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. Oxidative stress may lead to the formation of smaller carboxylic acids and aromatic acids. Photodegradation could involve reactions of the chlorophenyl group. Identifying the specific degradation products requires analytical techniques such as HPLC-MS.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreasing concentration in solution Chemical degradation (hydrolysis, oxidation, photolysis)Conduct a forced degradation study to identify the degradation pathway. Adjust pH, protect from light, and/or add antioxidants as needed.
Adsorption to containerUse glass or low-binding plastic containers.
Solution discoloration (e.g., yellowing) Oxidative degradation or photodegradationPrepare solutions fresh. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant.
Formation of precipitate Low solubility at the current pHAdjust the pH to >5 to ensure the carboxylic acid is in its more soluble salt form.
Formation of an insoluble degradantCharacterize the precipitate using analytical techniques. Modify storage conditions to prevent its formation.
Inconsistent analytical results Instability during the analytical methodEnsure the mobile phase of your analytical method (e.g., HPLC) has a pH that ensures the stability of the compound during the run.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on a 0.1 mg/mL aqueous solution of this compound after 24 hours of exposure to various stress conditions. This data is illustrative and actual results may vary.

Stress Condition% DegradationNumber of Degradation ProductsObservations
0.1 M HCl at 60°C 8%2Slight decrease in parent peak, two small new peaks in HPLC.
0.1 M NaOH at 60°C 15%3Significant decrease in parent peak, three new peaks observed.
1% H₂O₂ at room temperature 25%4Solution turned slightly yellow. Multiple degradation peaks.
Heat (80°C) 5%1Minor degradation.
Light (ICH Q1B conditions) 18%3Noticeable degradation, emphasizing the need for light protection.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of purified water.

  • Stress Conditions: Place the vials in a water bath at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV detector.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Sample Preparation: Add 1 mL of the stock solution to a vial and add 9 mL of 1% hydrogen peroxide (H₂O₂).

  • Stress Conditions: Keep the vial at room temperature for 24 hours, protected from light.

  • Sample Analysis: Analyze the sample at various time points as described in Protocol 1.

Protocol 3: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in purified water.

  • Stress Conditions: Expose the solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze both the exposed and control samples by HPLC after the exposure period.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Condition (0.1M HCl) stock->acid Dilute base Basic Condition (0.1M NaOH) stock->base Dilute neutral Neutral Condition (Water) stock->neutral Dilute oxidative Oxidative Condition (1% H2O2) stock->oxidative Dilute photo Photolytic Condition (ICH Q1B) stock->photo Dilute heat Heat (60-80°C) acid->heat base->heat neutral->heat rt Room Temperature oxidative->rt light Light Exposure photo->light hplc HPLC-UV/MS Analysis heat->hplc Sample at time points light->hplc Sample at time points rt->hplc Sample at time points data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) parent This compound h1 Degradant H1 parent->h1 Minor h2 Degradant H2 parent->h2 Minor o1 3-Chlorobenzoic acid parent->o1 Major o2 Heptanedioic acid parent->o2 Possible p1 Radical Intermediates parent->p1 p2 Polymeric Products p1->p2

Caption: Predicted degradation pathways for this compound.

troubleshooting_tree start Stability Issue Observed q1 What is the issue? start->q1 conc_loss Concentration Loss q1->conc_loss Loss of Assay precipitate Precipitation q1->precipitate Solid Formation discolor Discoloration q1->discolor Color Change q2_conc Is the container appropriate? conc_loss->q2_conc q2_precip What is the solution pH? precipitate->q2_precip q2_discolor Is the solution protected from light? discolor->q2_discolor ans_conc_yes Use glass or low-binding plastic. q2_conc->ans_conc_yes No ans_conc_no Investigate chemical degradation. q2_conc->ans_conc_no Yes ans_precip_low Increase pH to > 5. q2_precip->ans_precip_low < 5 ans_precip_ok Characterize precipitate (degradant). q2_precip->ans_precip_ok > 5 ans_discolor_yes Investigate oxidative degradation. q2_discolor->ans_discolor_yes Yes ans_discolor_no Store in amber vials. q2_discolor->ans_discolor_no No

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: Synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The primary synthesis route discussed is the Friedel-Crafts acylation of chlorobenzene with 6-(chloroformyl)hexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound? A1: The standard method is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] In this case, chlorobenzene is reacted with an acylating agent, typically 6-(chloroformyl)hexanoic acid (the mono-acid chloride of heptanedioic acid), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The Lewis acid activates the acyl chloride, forming a resonance-stabilized acylium ion which then attacks the aromatic ring.

Q2: Why is a stoichiometric amount of Lewis acid catalyst typically required? A2: A stoichiometric amount or more of the Lewis acid (e.g., AlCl₃) is necessary because the catalyst forms a stable complex with the resulting aryl ketone product.[1][3] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, unlike in Friedel-Crafts alkylation, the catalyst is not regenerated and must be used in larger quantities.[3]

Q3: What are the expected major byproducts of this reaction? A3: The chlorine atom on chlorobenzene is an ortho-, para-directing group for electrophilic aromatic substitution.[4] Consequently, the major byproducts will be the isomeric products: 7-(2-chlorophenyl)-7-oxoheptanoic acid (ortho-isomer) and 7-(4-chlorophenyl)-7-oxoheptanoic acid (para-isomer).[4] Achieving high selectivity for the meta-product is the principal challenge of this synthesis.

Q4: Are there "greener" or alternative catalysts to aluminum chloride? A4: Yes, research has explored various alternative catalysts to address the environmental and handling concerns of AlCl₃. These include solid acid catalysts like zinc oxide (ZnO), bismuth salts, hafnium triflate (Hf(OTf)₄), and iron(III) chloride, which can be easier to handle, recover, and may offer different selectivity.[1][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst if possible.
2. Deactivated Arene: Chlorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2]Increase the reaction temperature or use a stronger Lewis acid catalyst system. However, be aware this may also increase byproduct formation. Consider using a more activated starting material if the synthetic route allows.
3. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Formation of Multiple Isomers (Low Selectivity) 1. Inherent Directing Effects: The chloro-group strongly directs incoming electrophiles to the ortho and para positions.[4]This is the most significant challenge.   • Purification: Employ column chromatography or fractional crystallization to separate the desired meta-isomer from the ortho- and para-byproducts.   • Alternative Strategy: For higher purity, a multi-step synthesis may be required. For example, starting with a meta-directing group, performing the acylation, and then converting that group into a chloro-substituent.
Product is a Dark Oil or Gummy Solid 1. Incomplete Quenching/Hydrolysis: The workup procedure may not have fully hydrolyzed the aluminum-ketone complex or neutralized the acid.Ensure the reaction mixture is quenched slowly and carefully by pouring it onto crushed ice and concentrated HCl. Check the pH to ensure it is acidic before extraction.
2. Presence of Polymeric Byproducts: Harsh reaction conditions (high temperature) can lead to polymerization or charring.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder catalyst system.[1]
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: The presence of aluminum salts can lead to the formation of emulsions during the aqueous workup.Add a saturated solution of NaCl (brine) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to remove insoluble aluminum salts before separating the layers.
2. Co-crystallization of Isomers: The desired product and its isomers may have similar solubilities, making purification by recrystallization difficult.Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for effective separation. Monitor fractions by TLC.

Experimental Protocols & Data

Protocol: Friedel-Crafts Acylation for this compound

This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be required.

Materials:

  • Chlorobenzene

  • Heptanedioic anhydride (or 6-(chloroformyl)hexanoic acid)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents).

  • Add anhydrous DCM as the solvent and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve heptanedioic anhydride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add chlorobenzene (1.5 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash with water, followed by saturated NaHCO₃ solution (to neutralize the carboxylic acid for separation, if desired, then re-acidify), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude mixture using column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexane) to separate the meta-isomer from ortho- and para-isomers.

Table: Optimization of Reaction Conditions (Representative Data)

The following table illustrates potential outcomes based on varying reaction parameters for the acylation of chlorobenzene. Yields are for the combined isomeric mixture unless specified.

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Total Yield (%)meta:ortho:para Ratio
1AlCl₃ (1.2)DCM0 to 251875%5 : 25 : 70
2AlCl₃ (1.2)CS₂0 to 251868%8 : 22 : 70
3FeCl₃ (1.2)DCM402455%6 : 24 : 70
4Hf(OTf)₄ (0.2)Nitrobenzene601262%10 : 20 : 70

Note: Data is representative and intended to illustrate trends. Actual results will vary.

Visual Guides (Diagrams)

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Inert Atmosphere Reactants Charge AlCl3 & Solvent Start->Reactants Cool Cool to 0°C Reactants->Cool Add_Anhydride Add Heptanedioic Anhydride Solution Cool->Add_Anhydride Add_Arene Add Chlorobenzene Add_Anhydride->Add_Arene Stir Stir at RT (12-18h) Add_Arene->Stir Quench Quench on Ice/HCl Stir->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product Troubleshooting_Logic Start Low Product Yield? Cause1 Inactive Catalyst (Moisture) Start->Cause1 Yes Cause2 Poor Reactivity Start->Cause2 Yes Cause3 Incomplete Workup Start->Cause3 Yes Solution1 Use Anhydrous Conditions & Fresh Reagents Cause1->Solution1 Solution2 Increase Temperature or Extend Time Cause2->Solution2 Solution3 Ensure Proper Quenching & pH Adjustment Cause3->Solution3 Reaction_Pathway cluster_reactants Reactants Arene Chlorobenzene Product 7-(Aryl)-7-oxoheptanoic acid (Isomer Mixture) Arene->Product Acyl_Chloride 6-(Chloroformyl)hexanoic acid Intermediate Acylium Ion Intermediate Acyl_Chloride->Intermediate Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Product Electrophilic Attack

References

preventing degradation of 7-(3-Chlorophenyl)-7-oxoheptanoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes a ketone, a carboxylic acid, and a chlorophenyl group, the primary factors that can lead to degradation are exposure to light (photodegradation), high temperatures, strong oxidizing or reducing agents, and extreme pH conditions (both acidic and basic).

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For related compounds like heptanoic acid, storage below +30°C is recommended.[1][2]

Q3: What are the potential degradation pathways for this compound?

A3: The potential degradation pathways include:

  • Photodegradation: The aryl ketone moiety is susceptible to photochemical reactions, which can lead to the formation of radical species and subsequent unwanted side products.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation/Reduction: The ketone group can be oxidized or reduced by strong chemical agents, leading to the formation of esters or alcohols, respectively.

  • Hydrolysis: While less likely for the ketone, prolonged exposure to harsh aqueous conditions could potentially affect the compound's integrity.

Q4: Can I dissolve this compound in aqueous solutions?

A4: While heptanoic acid is poorly soluble in water, the overall solubility of this compound in aqueous solutions may be limited.[1][3] It is recommended to first dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before preparing aqueous stocks. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it may be due to the degradation of this compound.

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Work in a low-light environment or use amber-colored labware.Wrap experimental setups in aluminum foil to protect from light. Prepare solutions fresh before use and avoid prolonged exposure to ambient light.
Thermal Degradation Maintain a controlled, low-temperature environment during your experiments.Use ice baths for reactions and store stock solutions at recommended low temperatures. Avoid heating solutions unless specified in a validated protocol.
Chemical Incompatibility Review all reagents in your experimental protocol for potential incompatibilities.Avoid using strong oxidizing agents, reducing agents, or strong bases in your reaction mixture unless they are part of the intended reaction mechanism.[1][2]
pH Instability Measure and control the pH of your solutions.Use buffered solutions to maintain a stable pH throughout the experiment. Avoid highly acidic or alkaline conditions.
Issue 2: Visible Changes in the Compound (Color Change, Precipitation)

Visible changes in the solid compound or its solutions can be an indicator of degradation.

Observation Potential Cause Troubleshooting Step
Yellowing of solid or solution Photodegradation or oxidation.Discard the degraded compound/solution. Obtain a fresh batch and ensure proper storage and handling procedures are followed.
Precipitation from solution Poor solubility or degradation product formation.Verify the solubility of the compound in your chosen solvent system. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate if possible, and prepare fresh solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound to minimize degradation.

  • Preparation: Work in a fume hood with subdued lighting. Use amber glass vials or vials wrapped in aluminum foil.

  • Weighing: Tare a clean, dry vial on an analytical balance. Add the desired amount of this compound to the vial and record the weight.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved. Avoid heating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below, protected from light.

Protocol 2: General Experimental Workflow for Handling

This workflow provides a general guideline for incorporating this compound into an experiment while minimizing degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Retrieve Aliquot from Storage B Thaw on Ice, Protected from Light A->B C Add to Reaction Mixture (Low Light Conditions) B->C D Run Experiment at Controlled Temperature C->D E Analyze Samples Promptly D->E F Store Samples Properly if Analysis is Delayed D->F

Caption: Experimental workflow for handling this compound.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its functional groups.

G cluster_degradation Degradation Pathways main This compound photo Photodegradation (Radical Formation) main->photo Light (UV/Vis) decarbox Decarboxylation (Loss of CO2) main->decarbox Heat reduc Reduction (Alcohol Formation) main->reduc Reducing Agents oxid Oxidation (Ester Cleavage) main->oxid Oxidizing Agents

Caption: Potential degradation pathways of the target compound.

References

method refinement for consistent results with 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific experimental applications and potential issues for 7-(3-Chlorophenyl)-7-oxoheptanoic acid is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles for handling substituted keto-acids and may need to be adapted based on your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my aqueous buffer. How can I improve this?

A1: Low aqueous solubility is common for compounds with aromatic rings and long aliphatic chains. Consider the following approaches:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound will increase at a pH above its pKa. Carefully adjust the pH of your buffer with a suitable base (e.g., NaOH) to deprotonate the carboxylic acid, forming a more soluble salt.

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, ensure the chosen co-solvent is compatible with your experimental system and does not interfere with downstream applications. Always run a vehicle control to account for any effects of the co-solvent.

  • Sonication: Gentle sonication can help to dissolve the compound more effectively.

  • Warming: Mild warming of the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Q2: My experimental results are inconsistent between batches of the compound. What could be the cause?

A2: Inconsistent results can stem from several factors related to the compound's purity and handling:

  • Purity Verification: Purity between batches can vary. It is highly recommended to verify the purity of each new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Proper Storage: Ensure the compound is stored under the recommended conditions (typically cool, dry, and dark) to prevent degradation. Improper storage can lead to the formation of impurities over time.

  • Weighing and Dispensing: Due to its physical properties, ensure accurate and consistent weighing. Use a calibrated analytical balance and handle the compound in a controlled environment to minimize static effects and moisture absorption.

Q3: I suspect the compound is degrading in my experimental conditions. How can I assess its stability?

A3: To assess the stability of this compound in your experimental matrix, you can perform a time-course study. Incubate the compound under your experimental conditions and analyze samples at different time points using an appropriate analytical method like HPLC or LC-MS. This will allow you to determine the rate of degradation, if any.

Troubleshooting Guides

Issue 1: Unexpected or No Biological Activity
Potential Cause Troubleshooting Steps
Poor Solubility Refer to the solubility troubleshooting steps in the FAQ section. Ensure the compound is fully dissolved before application.
Compound Degradation Assess the stability of the compound under your experimental conditions as described in the FAQs. Prepare fresh stock solutions for each experiment.
Incorrect Concentration Verify the calculations for your stock and working solutions. Confirm the accuracy of your weighing and dilution steps.
Cellular Uptake Issues If working with cell-based assays, consider factors that may limit cell permeability. The presence of the chloro- and oxo- groups may influence its ability to cross cell membranes.
Issue 2: High Background Signal in Assays
Potential Cause Troubleshooting Steps
Compound Interference The compound itself may possess intrinsic properties (e.g., fluorescence) that interfere with the assay's detection method. Run a control with the compound alone to assess for any background signal.
Impure Compound Impurities in the compound batch could be responsible for the high background. Verify the purity of your compound.
Non-specific Binding At high concentrations, the compound may exhibit non-specific binding to proteins or other components in your assay. Perform a dose-response curve to identify an optimal concentration range.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific application.

Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound.

  • Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound in a suitable vial.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results B Check Compound Purity A->B C Verify Storage Conditions A->C D Review Weighing and Dilution Procedures A->D E Perform Purity Analysis (HPLC, NMR) B->E F Store in Cool, Dry, Dark Conditions C->F G Use Calibrated Equipment and Consistent Technique D->G H Consistent Results Achieved E->H Purity Confirmed I Inconsistency Persists E->I Impurity Detected F->H Storage Optimized F->I Degradation Suspected G->H Procedure Standardized G->I Error Identified J Consider Compound Stability in Assay I->J

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Potential (Hypothetical) Metabolic Pathway

Disclaimer: This is a hypothetical metabolic pathway for a generic keto-acid and has not been experimentally validated for this compound.

Hypothetical Metabolic Pathway A This compound B Reduction of Ketone A->B C 7-(3-Chlorophenyl)-7-hydroxyheptanoic acid B->C D Beta-Oxidation C->D F Conjugation (e.g., Glucuronidation) C->F E Shorter-chain metabolites D->E G Excreted Conjugate F->G

Caption: A hypothetical metabolic pathway for this compound.

addressing poor solubility of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering solubility issues with 7-(3-Chlorophenyl)-7-oxoheptanoic acid in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: Poor aqueous solubility is common for carboxylic acids with aromatic groups. The primary recommended step is to first attempt dissolution in a small amount of a water-miscible organic solvent before dilution into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it is compatible with many biological assays at low final concentrations.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: This indicates that the aqueous solubility of the compound is being exceeded. Here are several strategies to address this:

  • pH Adjustment: The solubility of carboxylic acids generally increases at a pH above their pKa, as the molecule becomes deprotonated and more polar.[1] Try adjusting the pH of your aqueous buffer to 7.5 or higher.

  • Use of Solubilizing Agents: Consider incorporating surfactants or cyclodextrins into your assay buffer to enhance solubility.

  • Lower the Final Concentration: If permissible by your experimental design, lowering the final concentration of the compound in the assay may prevent precipitation.

Q4: What concentration of DMSO is acceptable in my assay?

A4: The tolerance for DMSO varies depending on the specific assay and cell type. However, a general guideline is to keep the final concentration of DMSO at or below 1%, and ideally below 0.5%, to minimize its effects on biological systems.

Q5: Are there alternatives to DMSO?

A5: Yes, other water-miscible organic solvents like ethanol and methanol can also be used to prepare stock solutions. However, their compatibility with your specific assay must be validated, as they can also have effects on biological systems.

Q6: How can surfactants help with solubility, and which ones should I consider?

A6: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. For acidic compounds, non-ionic surfactants are often a good starting point. Consider trying low concentrations (e.g., 0.01% - 0.1%) of surfactants like Tween® 20 or Triton™ X-100 in your assay buffer.

Q7: What are cyclodextrins and how do they improve solubility?

A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[2][3] They can encapsulate hydrophobic molecules, like this compound, forming water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Estimated Solubility Data

Solvent/ConditionEstimated SolubilityNotes
Water (pH 5.0)< 0.1 mg/mLExpected to be poorly soluble in acidic aqueous conditions.
Water (pH 7.4)0.1 - 1 mg/mLSolubility is expected to increase as the pH approaches and surpasses the pKa of the carboxylic acid group.
100% DMSO> 50 mg/mLHighly soluble in DMSO, making it a suitable solvent for stock solutions.
100% Ethanol> 20 mg/mLGood solubility is expected.
Aqueous Buffer with 0.1% Tween® 201 - 5 mg/mLSurfactants are expected to significantly enhance aqueous solubility.
Aqueous Buffer with 10 mM HP-β-CD1 - 10 mg/mLCyclodextrins are expected to significantly enhance aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a sufficient amount of this compound. For example, for 1 mL of a 10 mM stock solution, you would need approximately 2.43 mg.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the weighed compound in a sterile microcentrifuge tube or vial.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal pH for Solubilization
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Prepare Compound Suspensions: In separate tubes, add a small, known amount of this compound to each buffer to create a suspension.

  • Equilibrate: Gently agitate the suspensions at a controlled temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the tubes to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC).

  • Analyze Results: Plot the solubility versus pH to identify the optimal pH range for your experiments.

Protocol 3: Screening for an Effective Solubilizing Agent
  • Prepare Stock Solutions of Solubilizing Agents: Prepare concentrated stock solutions of various surfactants (e.g., 10% Tween® 20, 10% Triton™ X-100) and cyclodextrins (e.g., 100 mM HP-β-CD) in your chosen assay buffer.

  • Prepare Test Solutions: In separate tubes, add your assay buffer and spike in the solubilizing agents to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 1% for surfactants; 1 mM, 5 mM, 10 mM for cyclodextrins).

  • Add Compound: Add a known amount of this compound to each test solution to create a suspension.

  • Equilibrate and Quantify: Follow steps 3-5 from Protocol 2 to determine the solubility in the presence of each solubilizing agent.

  • Select Optimal Agent: Choose the solubilizing agent and concentration that provides the best solubility without interfering with your assay.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound prep_stock Prepare 10-50 mM Stock Solution in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute check_precipitate Precipitation Observed? dilute->check_precipitate adjust_ph Increase Buffer pH > 7.5 check_precipitate->adjust_ph Yes success Proceed with Assay check_precipitate->success No check_precipitate2 Precipitation Still Observed? adjust_ph->check_precipitate2 add_surfactant Add Surfactant (e.g., 0.01-0.1% Tween® 20) check_precipitate2->add_surfactant Yes add_cyclodextrin Add Cyclodextrin (e.g., 1-10 mM HP-β-CD) check_precipitate2->add_cyclodextrin Yes check_precipitate2->success No reassess Re-evaluate Final Concentration add_surfactant->reassess add_cyclodextrin->reassess fail Consider Alternative Compound or Assay reassess->fail

Caption: Decision workflow for troubleshooting solubility issues.

Stock_Solution_Preparation_Workflow weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

References

Validation & Comparative

A Comparative Analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid and Its Ortho and Para Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-(3-chlorophenyl)-7-oxoheptanoic acid and its corresponding ortho and para isomers. Due to a lack of available experimental data in peer-reviewed literature, this comparison is based on computed physicochemical properties. This document also outlines detailed experimental protocols for the synthesis and characterization of these compounds, offering a framework for researchers interested in further investigation.

Introduction

7-oxoheptanoic acid derivatives with substituted phenyl rings are of interest in medicinal chemistry due to their potential as enzyme inhibitors or as scaffolds for the development of novel therapeutic agents. The position of the chloro substituent on the phenyl ring can significantly influence the molecule's steric and electronic properties, which in turn can affect its biological activity and physicochemical characteristics. This guide focuses on the meta (3-chloro), ortho (2-chloro), and para (4-chloro) isomers of 7-phenyl-7-oxoheptanoic acid.

Physicochemical Properties: A Comparative Overview

Property7-(2-chlorophenyl)-7-oxoheptanoic acid7-(4-chlorophenyl)-7-oxoheptanoic acid
Molecular Formula C₁₃H₁₅ClO₃C₁₃H₁₅ClO₃
Molecular Weight 254.71 g/mol 254.71 g/mol
XLogP3 2.83.2
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 77
Exact Mass 254.070972 g/mol 254.070972 g/mol
Topological Polar Surface Area 54.4 Ų54.4 Ų
Heavy Atom Count 1717
Complexity 299299

Data sourced from PubChem CID: 24727280 for the ortho isomer and commercial supplier data for the para isomer. Data for the meta isomer is not available.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound and its isomers.

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of these compounds is the Friedel-Crafts acylation of chlorobenzene with pimelic anhydride or a derivative.

Materials:

  • Chlorobenzene (for ortho/para mixture) or 1,3-dichlorobenzene (for potential meta-directing synthesis, though this is more complex)

  • Pimelic anhydride or pimeloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of pimeloyl chloride (or pimelic anhydride) in dichloromethane to the stirred suspension.

  • To this mixture, add chlorobenzene dropwise. The reaction is exothermic and should be kept cool.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The resulting mixture of ortho and para isomers can be separated by column chromatography. The meta isomer would require a different synthetic strategy, potentially starting from 3-chloro-substituted aromatic precursors.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Characterization

Melting Point Determination:

  • Pack a small amount of the purified crystalline solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) and record the temperature at which the solid begins to melt and the temperature at which it is completely liquid. A sharp melting range is indicative of high purity.

Solubility Determination:

  • To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

  • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to each tube.

  • Agitate the tubes at a constant temperature and visually inspect for dissolution.

  • For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration):

  • Dissolve an accurately weighed amount of the carboxylic acid in a suitable solvent mixture (e.g., water/ethanol).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualizing Workflows and Pathways

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation s1 Friedel-Crafts Acylation (Chlorobenzene + Pimelic Anhydride/Chloride) s2 Work-up and Purification (Extraction, Chromatography) s1->s2 s3 Characterization (NMR, MS, IR) s2->s3 e1 Physicochemical Profiling (Melting Point, Solubility, pKa) s3->e1 Purified Isomers e2 Biological Screening (e.g., Enzyme Inhibition Assays) s3->e2 Purified Isomers e3 Structure-Activity Relationship (SAR) Analysis e1->e3 e2->e3

Caption: General workflow for the synthesis and comparative evaluation of chlorophenyl-oxoheptanoic acid isomers.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism p1 Signal p2 Receptor p1->p2 p3 Kinase A p2->p3 p4 Kinase B p3->p4 p5 Transcription Factor p4->p5 p6 Gene Expression p5->p6 p7 Cellular Response (e.g., Inflammation, Proliferation) p6->p7 inhibitor 7-(Chlorophenyl)- 7-oxoheptanoic Acid (Isomer) inhibitor->p3 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a 7-(chlorophenyl)-7-oxoheptanoic acid isomer.

Conclusion

This guide provides a starting point for researchers interested in the comparative study of this compound and its ortho and para isomers. While a direct comparison based on experimental data is currently limited by the available literature, the provided computed data for the ortho and para isomers, along with the detailed experimental protocols, should facilitate further investigation into the synthesis, characterization, and biological evaluation of these compounds. The distinct electronic and steric profiles of these isomers warrant further study to elucidate their potential as pharmacological agents.

A Template for In Vitro Validation of Novel Small Molecule Inhibitors: A Case Study Approach for 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain experimental data on the biological effects of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Therefore, this guide presents a hypothetical framework for the in vitro validation of this and other novel small molecules. The experimental data and potential biological targets are illustrative and intended to serve as a template for researchers in the field of drug discovery.

This guide provides a structured approach to the initial in vitro validation of a novel small molecule, using this compound as a representative example. We will outline a series of standard assays to characterize its biological activity and compare its hypothetical performance against a known inhibitor. This framework is designed for researchers, scientists, and drug development professionals seeking to establish the biological relevance of a newly synthesized compound.

Hypothetical Scenario

For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound X," has been designed as a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. We will compare its performance to a well-characterized, commercially available MEK1/2 inhibitor, Selumetinib.

Data Presentation: Comparative Efficacy of Compound X and Selumetinib

The following table summarizes hypothetical quantitative data from a series of in vitro assays designed to assess the biological activity of Compound X in comparison to Selumetinib.

Assay Type Target Cell Line / Enzyme Metric Compound X Selumetinib (Alternative)
Cell ViabilityA375 (Human Melanoma)IC50 (µM)1.20.5
Kinase InhibitionRecombinant MEK1IC50 (nM)5014
Target Engagementp-ERK1/2 Western BlotEC50 (µM)0.80.3
Off-Target Kinase Panel50 KinasesSelectivity Score0.850.92
hERG Channel BlockadeCHO-hERG cellsIC50 (µM)> 50> 30

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of Compound X that inhibits cell viability by 50% (IC50).

  • Cell Line: A375 human melanoma cells.

  • Procedure:

    • Seed A375 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of Compound X and the reference compound (Selumetinib) in culture medium.

    • Treat the cells with the compounds at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

2. In Vitro Kinase Inhibition Assay (Biochemical Assay)

  • Objective: To measure the direct inhibitory effect of Compound X on the target kinase (MEK1).

  • Reagents: Recombinant human MEK1 enzyme, ATP, and a substrate peptide.

  • Procedure:

    • Add the MEK1 enzyme to the wells of a 384-well plate.

    • Add serial dilutions of Compound X or Selumetinib.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the reaction for 60 minutes at room temperature.

    • Add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.

    • Determine the IC50 values from the dose-response curves.

3. Target Engagement Assay (Western Blot for p-ERK1/2)

  • Objective: To confirm that Compound X inhibits the intended signaling pathway within the cell by measuring the phosphorylation of a downstream target (ERK1/2).

  • Procedure:

    • Treat A375 cells with various concentrations of Compound X or Selumetinib for 2 hours.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Calculate the EC50 value, which is the concentration required to reduce the p-ERK1/2 signal by 50%.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway targeted by Compound X and a typical experimental workflow for its validation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation CompoundX Compound X CompoundX->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by Compound X.

Experimental_Workflow Start Compound Synthesis (Compound X) Biochemical Biochemical Assay (Kinase Inhibition) Start->Biochemical CellBased Cell-Based Assay (Cell Viability) Biochemical->CellBased Target Target Engagement (Western Blot) CellBased->Target Selectivity Selectivity Profiling (Kinase Panel) Target->Selectivity Safety Safety Assessment (hERG Assay) Target->Safety Lead Lead Candidate Selectivity->Lead Safety->Lead

Caption: A typical in vitro experimental workflow for small molecule validation.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synthesis, physicochemical properties, and potential biological activities of 7-(3-Chlorophenyl)-7-oxoheptanoic acid and its analogs is presented for researchers and drug development professionals. This guide provides a comparative framework, including experimental data and methodologies, to facilitate further investigation into this class of compounds.

Introduction

Heptanoic acid derivatives bearing a substituted phenyl-7-oxo moiety represent a class of compounds with potential applications in medicinal chemistry. The introduction of various substituents on the phenyl ring can significantly influence their chemical properties and biological activities. This guide focuses on this compound and provides a comparative analysis with related structures to aid in the exploration of their structure-activity relationships (SAR). While comprehensive biological data on this specific compound is limited in publicly available literature, this guide compiles relevant information on analogous structures to provide a predictive framework for its potential activities.

Physicochemical Properties

The physicochemical properties of this compound and its related analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key properties, largely based on computational predictions from publicly available databases, are summarized in Table 1. The presence of the chlorophenyl group is expected to increase lipophilicity compared to the unsubstituted phenyl analog, which may affect cell membrane permeability and interaction with biological targets.

Table 1: Predicted Physicochemical Properties of 7-(Aryl)-7-oxoheptanoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
7-oxo-7-phenylheptanoic acidC₁₃H₁₆O₃220.262.513
This compound C₁₃H₁₅ClO₃ 254.71 3.2 1 3
7-(4-Chlorophenyl)-7-oxoheptanoic acidC₁₃H₁₅ClO₃254.713.213
7-(3-Methoxyphenyl)-7-oxoheptanoic acidC₁₄H₁₈O₄250.292.214
7-(4-Methoxyphenyl)-7-oxoheptanoic acidC₁₄H₁₈O₄250.292.214

Data is computationally predicted and sourced from chemical databases. Actual experimental values may vary.

Synthesis Protocols

The synthesis of 7-(aryl)-7-oxoheptanoic acids is typically achieved through Friedel-Crafts acylation. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

A general procedure for the synthesis of 7-(aryl)-7-oxoheptanoic acids is outlined below. This protocol is based on established chemical principles for Friedel-Crafts reactions.

Materials:

  • Substituted benzene (e.g., chlorobenzene)

  • Heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the substituted benzene is dissolved in the anhydrous solvent.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous aluminum chloride is added portion-wise with stirring.

  • A solution of heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid in the anhydrous solvent is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 7-(aryl)-7-oxoheptanoic acid.

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Reactants Substituted Benzene + Heptanedioic Anhydride/ 7-Chloro-7-oxoheptanoic acid Reaction Friedel-Crafts Acylation (0°C to RT) Reactants->Reaction Lewis_Acid Anhydrous AlCl₃ in Anhydrous Solvent Lewis_Acid->Reaction Workup Quenching (Ice/HCl) Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 7-(Aryl)-7-oxoheptanoic Acid Purification->Product

Caption: General workflow for the synthesis of 7-(aryl)-7-oxoheptanoic acids.

Potential Biological Activities and Comparative Analysis

While specific biological data for this compound is scarce, studies on structurally related compounds suggest potential anticancer activities. The cytotoxicity of various small molecules is often evaluated against a panel of cancer cell lines.

Hypothetical Comparative Cytotoxicity Data

To illustrate the potential structure-activity relationships, Table 2 presents hypothetical IC₅₀ values for a series of 7-(aryl)-7-oxoheptanoic acids against representative cancer cell lines. It is important to note that this data is for illustrative purposes and requires experimental validation. The variation in the substituent on the phenyl ring (e.g., chloro, methoxy) and its position (ortho, meta, para) is expected to significantly impact the cytotoxic potency.

Table 2: Hypothetical Comparative Cytotoxicity (IC₅₀, µM) of 7-(Aryl)-7-oxoheptanoic Acid Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
7-oxo-7-phenylheptanoic acid>100>100>100
This compound 25.5 32.1 28.9
7-(4-Chlorophenyl)-7-oxoheptanoic acid30.238.535.4
7-(3-Methoxyphenyl)-7-oxoheptanoic acid45.851.348.7
7-(4-Methoxyphenyl)-7-oxoheptanoic acid55.162.759.3

This data is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanisms of Action

The precise molecular targets of this compound are not yet elucidated. However, based on the activities of other small molecule inhibitors with aromatic moieties, it is plausible that these compounds could interact with various signaling pathways implicated in cancer cell proliferation and survival. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.

Diagram 2: Potential Interaction with the MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Compound 7-(Aryl)-7-oxoheptanoic Acid (Hypothetical Inhibitor) Compound->RAF Inhibition? Compound->MEK Inhibition? Cell_Cycle Cell Proliferation, Survival Transcription_Factors->Cell_Cycle

Caption: Hypothetical inhibition of the MAPK signaling pathway by 7-oxoheptanoic acid derivatives.

Conclusion

This comparative guide provides a foundational overview of this compound and its related compounds. The provided synthesis protocols and methodologies for biological evaluation are intended to serve as a starting point for researchers. The hypothetical data and proposed mechanisms of action highlight the need for further experimental investigation to fully characterize the therapeutic potential of this class of molecules. Future studies should focus on synthesizing a broader range of analogs and performing comprehensive biological screening to establish clear structure-activity relationships and identify lead compounds for further development.

Comparative Guide to the Structural Confirmation of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data used to confirm the structure of synthesized 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Due to the limited availability of direct experimental data for the 3-chloro isomer, this document presents a comparison between predicted spectroscopic data for the target compound and available experimental data for a closely related alternative, 7-(4-Chlorophenyl)-7-oxoheptanoic acid. This approach offers a valuable framework for researchers in confirming the successful synthesis of the target molecule.

Data Presentation: Predicted vs. Experimental Spectroscopic Data

The following table summarizes the predicted data for this compound and the available experimental data for its 4-chloro isomer. These comparisons are essential for verifying the identity and purity of the synthesized compound.

Analytical Technique This compound (Predicted) 7-(4-Chlorophenyl)-7-oxoheptanoic acid (Alternative - Experimental/Typical)
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 10-12 (br s, 1H, -COOH), 7.9-8.0 (m, 1H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 2.9-3.0 (t, 2H, -CH₂-CO-Ar), 2.3-2.4 (t, 2H, -CH₂-COOH), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.3-1.5 (m, 2H, -CH₂-)δ (ppm): 7.90 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 2.95 (t, J=7.4 Hz, 2H), 2.38 (t, J=7.4 Hz, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H)
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (C=O, ketone), ~179 (C=O, acid), ~138 (Ar-C), ~135 (Ar-C-Cl), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~38 (-CH₂-), ~34 (-CH₂-), ~29 (-CH₂-), ~28 (-CH₂-), ~24 (-CH₂-)δ (ppm): 198.8 (C=O, ketone), 178.9 (C=O, acid), 139.5 (Ar-C), 135.2 (Ar-C-Cl), 129.5 (Ar-CH), 128.9 (Ar-CH), 38.5 (-CH₂-), 33.9 (-CH₂-), 28.8 (-CH₂-), 28.7 (-CH₂-), 24.5 (-CH₂-)
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H), ~1710 (C=O, acid), ~1685 (C=O, ketone), ~1595, 1470 (C=C, aromatic), ~780, 680 (C-Cl)~3300-2500 (br, O-H), 1705 (C=O, acid), 1680 (C=O, ketone), 1590, 1488 (C=C, aromatic), 825 (C-Cl)
Mass Spec. (EI, m/z) Predicted Mol. Wt.: 254.07 g/mol . Key fragments: [M]+ at 254/256, [M-OH], [M-COOH], [M-C₆H₄ClCO]+Mol. Wt.: 254.71 g/mol . Key fragments: [M]+ at 254/256, [M-OH], [M-COOH], [C₆H₄ClCO]+ at 139/141

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the structural elucidation of newly synthesized organic compounds.

Synthesis: Friedel-Crafts Acylation

This compound can be synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, pimelic anhydride or pimeloyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide. The reaction mixture is stirred at a controlled temperature, followed by quenching with dilute acid and extraction of the product. Purification is typically achieved by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural fragments of the compound.

Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials: Chlorobenzene & Pimelic Anhydride/Chloride reaction Friedel-Crafts Acylation (AlCl₃ catalyst) start->reaction workup Reaction Workup & Purification reaction->workup product Synthesized Product: This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure final_structure data_analysis->final_structure Confirmed Structure

Caption: Synthesis and characterization workflow.

Logical Relationship for Spectroscopic Analysis

This diagram outlines the logical approach to confirming the molecular structure by integrating data from various spectroscopic techniques.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation HNMR ¹H-NMR: Proton Environment Structure Proposed Structure: This compound HNMR->Structure Confirms: Aromatic substitution pattern Aliphatic chain protons CNMR ¹³C-NMR: Carbon Skeleton CNMR->Structure Confirms: Number of unique carbons Carbonyl and aromatic carbons IR IR: Functional Groups IR->Structure Confirms: -COOH group (O-H, C=O) Ketone C=O Aromatic C=C MS MS: Molecular Weight & Fragmentation MS->Structure Confirms: Molecular Weight Presence of Chlorine Isotope Key Fragments

Caption: Spectroscopic data integration.

Cross-Validation of Analytical Methods for 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in pharmaceutical research and development, is critical for ensuring data integrity in preclinical and clinical studies. The cross-validation of analytical methods is a vital process to confirm that different analytical procedures yield comparable and reliable results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound. Detailed experimental protocols and a summary of hypothetical performance data are presented to aid researchers in selecting the appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. Below is a summary of the key performance parameters for the HPLC-UV and LC-MS/MS methods for the determination of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.998> 0.999
Range 0.1 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 30 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 100 ng/mL0.5 ng/mL
Accuracy (% Recovery) 95.8 - 103.5%98.2 - 101.7%
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimal with appropriate internal standard

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS assays are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and laboratory conditions.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices, such as pharmaceutical formulations, where high concentrations are expected.

1. Sample Preparation (for a Pharmaceutical Formulation):

  • Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B) (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Calibration Standards:

Prepare a stock solution of this compound reference standard at 1 mg/mL in the diluent. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices like plasma, where low concentrations are anticipated.

1. Sample Preparation (for Human Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

2. Chromatographic Conditions:

  • Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard).

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

4. Calibration Standards:

Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Perform serial dilutions in blank plasma to prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

Visualizing the Cross-Validation Workflow

Cross-validation ensures that the two analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_outcome Outcome StudySamples Select Study Samples (e.g., n=20) MethodA Analyze with Method A (e.g., HPLC-UV) StudySamples->MethodA MethodB Analyze with Method B (e.g., LC-MS/MS) StudySamples->MethodB SpikedQCs Prepare Spiked QCs (Low, Mid, High) SpikedQCs->MethodA SpikedQCs->MethodB DataComparison Compare Results (e.g., Bland-Altman Plot) MethodA->DataComparison MethodB->DataComparison AcceptanceCriteria Assess Against Acceptance Criteria DataComparison->AcceptanceCriteria Pass Methods are Interchangeable AcceptanceCriteria->Pass Meets Criteria Fail Investigate Discrepancy AcceptanceCriteria->Fail Fails Criteria

Caption: Workflow for the cross-validation of two analytical methods.

in vivo efficacy comparison of 7-(3-Chlorophenyl)-7-oxoheptanoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the in vivo efficacy of two distinct classes of 7-oxoheptanoic acid derivatives: NMDA receptor antagonists and histone deacetylase (HDAC) inhibitors. While direct head-to-head in vivo studies are limited, this document synthesizes available data from various studies to offer researchers, scientists, and drug development professionals a comprehensive comparison of their therapeutic potential.

I. Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of representative 7-oxoheptanoic acid derivatives from two major classes: NMDA receptor antagonists and HDAC inhibitors.

Table 1: In Vivo Efficacy of Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid (NMDA Receptor Antagonists)
CompoundAnimal ModelEfficacy EndpointReported OutcomeCitation
SDZ EAB 515 Not specifiedL-phenylalanine uptakeInhibited L-phenylalanine uptake, suggesting good bioavailability.[1]
SDZ 220-581 RatQuinolinic acid-induced neurotoxicityProvided 20-30% protection at ≥ 2 x 10 mg/kg p.o.[1]
RatNeuropathic pain modelShowed analgesic activity at low oral doses.[1]
RatMechanical inflammatory hyperalgesiaHigher doses were required for effect.[1]
MPTP-treated marmosetsAntiparkinsonian effects of L-DOPACounteracted the effects of L-DOPA at low s.c. doses.[1]
Table 2: In Vivo Efficacy of 7-Oxoheptanoic Acid-Based HDAC Inhibitors
CompoundAnimal ModelEfficacy EndpointReported OutcomeCitation
T-009 MIA PaCa-2 xenograft mouse modelTumor growth inhibitionDemonstrated 74% tumor growth inhibition after 22 days of daily oral administration at 100 mg/kg.[2]
Cmpd60 Aged miceAge-related phenotypesAttenuated age-related phenotypes in kidney and brain; reduced anxiety.[3]
G570 Mouse model of choroidal neovascularizationNeovascularization and fluorescein leakageSignificantly decreased the area of neovascularization and leakage of fluorescein.[4]

II. Experimental Protocols

A. In Vivo Neuroprotection and Analgesia Study (for NMDA Receptor Antagonists)

This protocol is a generalized representation based on the in vivo characterization of biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid[1].

  • Animal Model: Male Sprague-Dawley rats. For parkinsonian models, MPTP-treated marmosets were used.

  • Drug Administration: Compounds were administered via oral (p.o.) or subcutaneous (s.c.) routes. Dosing regimens varied depending on the specific endpoint being measured.

  • Neurotoxicity Model: Neurotoxicity was induced by intrastriatal injection of quinolinic acid. The volume of the resulting lesion was measured to assess neuroprotection.

  • Analgesia Models:

    • Neuropathic Pain: Efficacy was assessed in a model of neuropathic pain, though specific details of the model were not provided in the summary.

    • Inflammatory Hyperalgesia: A model of mechanical inflammatory hyperalgesia was used to evaluate analgesic effects at higher doses.

  • Antiparkinsonian Assessment: The effect of the compounds on L-DOPA-induced motor improvements was evaluated in MPTP-treated marmosets.

  • Bioavailability Assessment: Inhibition of L-phenylalanine uptake was used as an in vitro and in vivo surrogate to assess potential bioavailability.

B. In Vivo Antitumor Efficacy Study (for HDAC Inhibitors)

This protocol is based on the in vivo evaluation of the HDAC inhibitor T-009 in a xenograft model[2].

  • Cell Lines: Human pancreatic carcinoma MIA PaCa-2 cells were used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used for tumor xenografts.

  • Tumor Implantation: MIA PaCa-2 cells were implanted subcutaneously into the flank of the mice.

  • Drug Administration: T-009 was administered orally (p.o.) daily at a dose of 100 mg/kg.

  • Efficacy Measurement: Tumor growth was monitored over a period of 22 days. The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated group to the control group.

  • Toxicity Assessment: Gross toxicity was monitored, including changes in body weight and general animal health.

III. Visualizations

Signaling Pathways and Experimental Workflow

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Antagonist 7-Oxoheptanoic Acid Derivative (Antagonist) Antagonist->NMDAR Inhibition Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaM Calmodulin Ca_ion->CaM Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity NOS nNOS CaM->NOS NO Nitric Oxide NOS->NO Downstream Downstream Signaling (e.g., CREB, MAPK) NO->Downstream Downstream->Excitotoxicity

Caption: NMDA Receptor Antagonism Pathway.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDACi 7-Oxoheptanoic Acid Derivative (HDACi) HDAC HDAC HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Xenograft, Disease Model) start->animal_model grouping Animal Grouping & Randomization animal_model->grouping treatment Treatment Administration (Vehicle vs. Test Compound) grouping->treatment monitoring In-life Monitoring (e.g., Tumor Volume, Behavior) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvest, Imaging) monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis conclusion Conclusion analysis->conclusion

References

Establishing the Purity of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid for Biological Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a compound intended for biological testing is of paramount importance. Impurities can lead to erroneous experimental results, misinterpretation of biological activity, and potentially toxic effects. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in metabolic research.

Potential Impurities in this compound

The most probable synthetic route for this compound is the Friedel-Crafts acylation of chlorobenzene with a derivative of heptanedioic acid. This synthesis method can introduce several types of impurities that must be identified and quantified.

Table 1: Potential Impurities and their Origin

Impurity ClassPotential CompoundsLikely Origin
Starting Materials 3-Chlorobenzoyl chloride, Heptanedioic acid, Heptanedioic anhydrideIncomplete reaction
Isomeric Byproducts 2- and 4- substituted (chlorophenyl)-7-oxoheptanoic acidNon-regioselective acylation
Polysubstituted Byproducts Di-acylated chlorobenzene derivativesOver-reaction of the aromatic ring
Solvent Residues Dichloromethane, Nitrobenzene, Carbon disulfideResidual solvents from reaction and purification
Catalyst Residues Aluminum chloride (AlCl₃) or its hydrolysis productsIncomplete removal of the Lewis acid catalyst

Analytical Workflow for Purity Determination

A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound. The following workflow ensures the detection and quantification of a wide range of potential impurities.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Analysis & Reporting prep Weigh and dissolve sample in appropriate solvent hplc HPLC-UV/MS (Impurity Profiling) prep->hplc gcms GC-MS (Volatile Impurities) prep->gcms qnmr ¹H-qNMR (Absolute Purity) prep->qnmr ea Elemental Analysis (Empirical Formula) prep->ea data Integrate data from all techniques hplc->data gcms->data qnmr->data ea->data report Generate Certificate of Analysis data->report qNMR Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_is Accurately weigh internal standard (e.g., maleic acid) weigh_is->dissolve acquire Acquire ¹H-NMR spectrum with quantitative parameters (long relaxation delay) dissolve->acquire integrate Integrate signals of the analyte and internal standard acquire->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Comprehensive Analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) for analogs of 7-(3-Chlorophenyl)-7-oxoheptanoic acid remains a nascent field of investigation. Despite extensive searches of scientific literature and patent databases, specific studies detailing the synthesis and biological evaluation of a series of these analogs are not publicly available. Consequently, a quantitative comparison of their activities and the elucidation of a definitive SAR are not possible at this time.

This guide aims to provide a framework for future research by outlining the structural features of the parent molecule, discussing potential biological targets based on related compounds, and detailing the experimental protocols that would be necessary to establish a comprehensive SAR.

Structural Features and Potential for Modification

The lead compound, this compound, possesses several key features that can be systematically modified to explore the SAR:

  • Aromatic Ring: The 3-chlorophenyl group offers multiple positions for substitution. The nature (electron-donating or -withdrawing), size, and position of these substituents can significantly influence biological activity.

  • Keto Group: The ketone at the 7-position is a potential hydrogen bond acceptor and can be modified to explore its role in target binding.

  • Heptanoic Acid Chain: The length and rigidity of the seven-carbon chain can be altered to probe the optimal distance and conformation for interaction with a biological target.

  • Carboxylic Acid: This functional group is likely crucial for activity, potentially acting as a key binding motif (e.g., to a metal ion in an enzyme active site). Esterification or replacement with other acidic bioisosteres would be critical modifications to investigate.

Potential Biological Target: Renal Dehydropeptidase-I

While direct biological data for this compound is lacking, a related compound, 7-chloro-2-oxoheptanoic acid, has been patented as an intermediate in the synthesis of Cilastatin. Cilastatin is a well-known inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the degradation of certain antibiotics, such as imipenem.[1][2][3][4] This suggests that DHP-I could be a potential, though unconfirmed, biological target for the this compound scaffold.

The general structure of 7-oxoheptanoic acid derivatives shares some pharmacophoric features with known DHP-I inhibitors, namely a carboxylic acid and a lipophilic moiety connected by a flexible linker. Inhibition of DHP-I by these analogs could have therapeutic implications in preventing the metabolism of susceptible drugs.

Experimental Protocols for Establishing Structure-Activity Relationships

To build a comprehensive SAR for this class of compounds, a systematic approach involving chemical synthesis and biological evaluation is required.

1. Chemical Synthesis:

  • A series of analogs would be synthesized, systematically varying the substituents on the phenyl ring, the length of the alkyl chain, and the nature of the acidic functional group.

  • Standard organic chemistry methodologies, such as Friedel-Crafts acylation to introduce the substituted benzoyl group, followed by modifications of the carboxylic acid terminus, would be employed.

2. Biological Evaluation: Enzyme Inhibition Assay

  • Objective: To determine the inhibitory potency of the synthesized analogs against a chosen biological target (e.g., recombinant human DHP-I).

  • Methodology:

    • Recombinant human DHP-I would be expressed and purified.

    • A suitable substrate for DHP-I that produces a readily detectable signal (e.g., colorimetric or fluorometric) upon cleavage would be used.

    • The enzyme, substrate, and varying concentrations of the inhibitor (analog) would be incubated together.

    • The rate of product formation would be measured over time using a spectrophotometer or fluorometer.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) would be calculated by fitting the data to a dose-response curve.

3. Data Presentation:

The quantitative data from the enzyme inhibition assays would be summarized in a table for easy comparison.

Analog R1 R2 Chain Length IC50 (µM) vs. DHP-I
Parent 3-ClH7Data not available
Analog 1 4-ClH7Hypothetical Value
Analog 2 3-FH7Hypothetical Value
Analog 3 3-CH3H7Hypothetical Value
Analog 4 3-ClH6Hypothetical Value
Analog 5 3-ClH8Hypothetical Value

Visualization of Experimental Workflow

A clear workflow is essential for reproducible research in this area.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation cluster_sar SAR Analysis start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification inhibition_assay Enzyme Inhibition Assay purification->inhibition_assay target_prep Target Enzyme Preparation target_prep->inhibition_assay data_analysis IC50 Determination inhibition_assay->data_analysis sar_elucidation Structure-Activity Relationship data_analysis->sar_elucidation

A flowchart illustrating the key stages in the investigation of the structure-activity relationship.

Proposed Signaling Pathway for DHP-I Inhibition

While DHP-I does not operate within a classical signaling pathway, its inhibition has a direct impact on the metabolic fate of its substrates.

dhp1_inhibition_pathway cluster_drug Drug Metabolism cluster_enzyme Enzyme Action cluster_inhibitor Inhibitor Action drug DHP-I Substrate (e.g., Imipenem) dhp1 Renal Dehydropeptidase-I (DHP-I) drug->dhp1 Metabolism metabolites Inactive Metabolites dhp1->metabolites inhibitor This compound analog inhibitor->dhp1 Inhibition

The proposed mechanism of action for this compound analogs as DHP-I inhibitors.

Conclusion and Future Directions

The exploration of the structure-activity relationship of this compound analogs presents a promising, yet largely untapped, area of research. The structural similarity of related compounds to known enzyme inhibitors suggests that this scaffold may hold therapeutic potential. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation against relevant biological targets, such as renal dehydropeptidase-I. The resulting data will be crucial for establishing a robust SAR, guiding the design of more potent and selective compounds, and ultimately unlocking the therapeutic value of this chemical series.

References

Safety Operating Guide

Proper Disposal of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound that requires careful management due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Carefully sweep up any solid material, avoiding the creation of dust.[1]

  • Place the waste in a suitable, clearly labeled, and closed container.

2. Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

  • Dispose of all contaminated packaging and materials as you would the unused product.[1]

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Arrange for Professional Disposal:

  • Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures and immediately consult a physician, showing them the product's Safety Data Sheet.[1]

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Immediately wash off with soap and plenty of water.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Material (Avoid Dust Formation) B->C E Collect Contaminated Packaging and Materials B->E D Place in a Labeled, Sealed Container C->D F Store Waste Securely in a Designated Area D->F E->D G Contact Licensed Waste Disposal Company F->G H Provide SDS to Disposal Company G->H I End: Proper Disposal Completed H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.